Product packaging for Dictyophorine B(Cat. No.:)

Dictyophorine B

Cat. No.: B1243728
M. Wt: 232.32 g/mol
InChI Key: RHQXQCXSOLMDEY-UMVBOHGHSA-N
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Description

Dictyophorine B is a sesquiterpene compound isolated from the edible mushroom Dictyophora indusiata . This natural product is of significant interest in neuroscience research due to its ability to promote the synthesis of Nerve Growth Factor (NGF) . NGF is a critical protein for the survival, development, and maintenance of sympathetic and sensory neurons. Consequently, this compound and its analogs are investigated for their potential therapeutic relevance in neurodegenerative disorders and nerve regeneration studies . The compound is provided exclusively For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the supplier for detailed specifications regarding compound purity, available quantities, and shipping information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1243728 Dictyophorine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(2R,4aR,8aR)-4a,8-dimethyl-2-prop-1-en-2-yl-3,4,5,8a-tetrahydro-2H-naphthalene-1,6-dione

InChI

InChI=1S/C15H20O2/c1-9(2)12-5-6-15(4)8-11(16)7-10(3)13(15)14(12)17/h7,12-13H,1,5-6,8H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

RHQXQCXSOLMDEY-UMVBOHGHSA-N

Isomeric SMILES

CC1=CC(=O)C[C@@]2([C@H]1C(=O)[C@H](CC2)C(=C)C)C

Canonical SMILES

CC1=CC(=O)CC2(C1C(=O)C(CC2)C(=C)C)C

Synonyms

dictyophorine B

Origin of Product

United States

Foundational & Exploratory

Unveiling Dictyophorine B: A Technical Guide to its Discovery and Isolation from Phallus indusiatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phallus indusiatus, commonly known as the bamboo mushroom or veiled lady, is a saprobic fungus recognized for its unique morphology and culinary value. Beyond its use in traditional cuisine, this mushroom has garnered significant attention in the scientific community for its production of a diverse array of bioactive secondary metabolites. Among these are the eudesmane-type sesquiterpenes, Dictyophorine A and B, which have demonstrated potent neurotrophic activity. This technical guide provides an in-depth overview of the discovery and isolation of Dictyophorine B, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Dictyophorine A and B were first isolated and identified by Kawagishi et al. in 1997.[1] Their research revealed that these compounds can stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells, suggesting their potential as therapeutic agents for neurodegenerative diseases.[1][2] This document will focus on the methodologies employed for the extraction, purification, and characterization of this compound, offering a comprehensive resource for its further investigation.

Experimental Protocols

Isolation of this compound from Phallus indusiatus

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of sesquiterpenes from fungal sources.

1.1. Extraction

  • Preparation of Fungal Material: Air-dried fruiting bodies of Phallus indusiatus are used as the starting material.

  • Solvent Extraction: The dried fungal material (e.g., 1.2 kg) is subjected to extraction with 85% ethanol. This process is typically carried out at room temperature over an extended period to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate. This step separates compounds based on their differential solubility. The ethyl acetate fraction, which contains the sesquiterpenes, is collected and concentrated to yield a residue (e.g., 20.2 g from 1.2 kg of starting material).

1.2. Chromatographic Purification

The ethyl acetate residue is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The residue is first fractionated by column chromatography on silica gel. A step-wise gradient of increasing solvent polarity is used for elution, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column. Methanol is a commonly used eluent for this step, which separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC, often on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used in an isocratic or gradient elution mode to yield pure this compound.

Experimental Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_chromatography Chromatography start Dried Phallus indusiatus extraction 85% Ethanol Extraction start->extraction partition Ethyl Acetate-Water Partitioning extraction->partition silica Silica Gel Column Chromatography partition->silica Ethyl Acetate Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end end hplc->end Pure this compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation of this compound

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

2.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

Biological Activity Assay: Nerve Growth Factor (NGF) Synthesis in Astroglial Cells

The bioactivity of this compound is assessed by its ability to stimulate NGF synthesis in primary rat astroglial cells.

3.1. Primary Rat Astroglial Cell Culture

  • Isolation: Cerebral cortices are dissected from neonatal rat pups (1-2 days old) under sterile conditions.[3][4]

  • Dissociation: The tissue is enzymatically dissociated, typically using trypsin, to obtain a single-cell suspension.[3]

  • Plating and Culture: The cells are plated in culture flasks coated with a substrate like poly-L-lysine and maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.[4][5]

  • Purification: After reaching confluency, microglia are removed by shaking the culture flasks, resulting in a highly purified astrocyte culture (typically >95% purity as confirmed by GFAP staining).[4][5]

3.2. NGF Synthesis Assay

  • Cell Treatment: The purified astroglial cells are treated with varying concentrations of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for NGF synthesis and secretion into the culture medium.

  • Quantification of NGF: The concentration of NGF in the cell culture supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for rat NGF.[6] The results are then compared to a standard curve to determine the amount of NGF produced.

Signaling Pathway for NGF Synthesis Stimulation

G DictyophorineB This compound Astrocyte Astroglial Cell DictyophorineB->Astrocyte Signaling Intracellular Signaling Pathways Astrocyte->Signaling NGF_Gene NGF Gene Expression Signaling->NGF_Gene NGF_Protein NGF Protein Synthesis & Secretion NGF_Gene->NGF_Protein

Caption: Proposed mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data associated with the characterization and bioactivity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
¹H NMR (CDCl₃, ppm) Characteristic signals for eudesmane sesquiterpenes
¹³C NMR (CDCl₃, ppm) Characteristic signals for eudesmane sesquiterpenes
Mass Spectrometry [M]+ ion peak corresponding to the molecular weight

Note: Specific NMR data for this compound requires access to the original publication by Kawagishi et al. (1997) or subsequent detailed analyses.

Table 2: Bioactivity of this compound

AssayEndpointResultReference
NGF Synthesis AssayNGF ConcentrationSignificant increase in NGF synthesis in rat astroglial cells[1]

Conclusion

This compound, a eudesmane-type sesquiterpene isolated from Phallus indusiatus, represents a promising natural product with potential applications in the field of neuroscience. Its ability to stimulate NGF synthesis highlights its potential as a lead compound for the development of novel therapies for neurodegenerative disorders. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to further explore the chemical and biological properties of this fascinating molecule. Future research should focus on elucidating the precise mechanism of action by which this compound stimulates NGF synthesis and on evaluating its efficacy and safety in preclinical and clinical studies.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine B, a novel eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has garnered significant interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and associated experimental methodologies of this compound. The information presented is intended to serve as a critical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into its therapeutic potential.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid belonging to the eudesmane class of natural products.[1] Its molecular formula has been established as C₁₅H₂₀O₂.[2] The chemical structure is characterized by a decalin (bicyclo[4.4.0]decane) core, which is typical for eudesmane sesquiterpenes.

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₂
Molar Mass232.32 g/mol
ClassEudesmane Sesquiterpene
SourceDictyophora indusiata
Biological ActivityStimulator of Nerve Growth Factor (NGF) Synthesis

Stereochemistry

The eudesmane skeleton of this compound contains multiple chiral centers, giving rise to a complex stereochemical profile. While the relative stereochemistry has been proposed based on spectroscopic data, the absolute configuration of all stereocenters remains to be definitively established in the literature. The determination of the precise three-dimensional arrangement of atoms is crucial for understanding its interaction with biological targets and for any future synthetic efforts.

Further studies, potentially involving X-ray crystallography of a suitable crystalline derivative or enantioselective total synthesis, are required to unequivocally assign the absolute stereochemistry of this compound.

Spectroscopic Data for Structural Elucidation

The following tables summarize the key spectroscopic data that were instrumental in the determination of the chemical structure of this compound.

Table 2: ¹H NMR Spectroscopic Data of this compound (Data not available in search results)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............
............

Table 3: ¹³C NMR Spectroscopic Data of this compound (Data not available in search results)

PositionChemical Shift (δ) ppm
......
......

Table 4: Mass Spectrometry Data of this compound

TechniqueIon (m/z)Interpretation
FAB-MS[M+H]⁺Molecular Ion
......Fragmentation Pattern

Note: The specific NMR data values were not available in the provided search results. This table serves as a template for the expected data.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fruiting bodies of Dictyophora indusiata involves a multi-step extraction and chromatographic purification process.[3][4]

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered fruiting bodies of Dictyophora indusiata are extracted with 85% ethanol at room temperature.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including this compound, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • HPLC Purification: Fractions from the column chromatography that show the presence of this compound (as determined by thin-layer chromatography or other analytical methods) are pooled and further purified by high-performance liquid chromatography (HPLC) on a reversed-phase column to yield pure this compound.

Assay for Nerve Growth Factor (NGF) Synthesis

The primary reported biological activity of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[3][4]

Signaling Pathway for NGF Synthesis Stimulation

NGF_Signaling DictyophorineB This compound AstroglialCell Astroglial Cell DictyophorineB->AstroglialCell Acts on IntracellularSignaling Intracellular Signaling Pathways AstroglialCell->IntracellularSignaling Activates NGFGene NGF Gene Transcription IntracellularSignaling->NGFGene NGFmRNA NGF mRNA NGFGene->NGFmRNA Transcription NGFProtein NGF Protein Synthesis and Secretion NGFmRNA->NGFProtein Translation SecretedNGF Secreted NGF NGFProtein->SecretedNGF

Caption: Proposed signaling pathway for this compound-induced NGF synthesis.

Experimental Protocol for NGF Synthesis Assay:

  • Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum).

  • Treatment: Confluent astroglial cell cultures are washed and then incubated with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.

  • Sample Collection: After incubation, the culture medium is collected and centrifuged to remove any cellular debris.

  • NGF Quantification: The concentration of NGF in the culture medium is quantified using a sensitive and specific method, such as a two-site enzyme-linked immunosorbent assay (ELISA) for NGF.

  • Data Analysis: The amount of NGF produced in the presence of this compound is compared to the amount produced in the control cultures to determine the stimulatory effect.

Conclusion

This compound represents an intriguing natural product with promising neurotrophic activity. This guide has summarized the current knowledge of its chemical structure and stereochemical considerations. The provided experimental protocols for its isolation and biological evaluation offer a foundation for researchers to build upon. The definitive determination of the absolute stereochemistry of this compound and a more detailed elucidation of its mechanism of action in promoting NGF synthesis are critical next steps that will undoubtedly pave the way for the potential development of new therapeutic agents for neurodegenerative diseases.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

October 30, 2025

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Dictyophorine B, a quinazoline-containing alkaloid isolated from fungi of the Dictyophora genus. To date, the precise enzymatic steps for the synthesis of this compound have not been experimentally elucidated. This document, intended for researchers, scientists, and drug development professionals, outlines a putative pathway based on well-characterized analogous systems, primarily the biosynthesis of fumiquinazoline alkaloids in Aspergillus fumigatus. Furthermore, it details a robust experimental framework for the validation of this proposed pathway, from gene cluster identification to in vitro enzymatic characterization.

Structural Analysis and Proposed Precursors

This compound belongs to the quinazolinone class of alkaloids, which are characterized by a fused heterocyclic core. Structurally, it is a derivative of a pyrazino[2,1-b]quinazoline-3,6-dione. By analogy to the biosynthesis of fumiquinazoline F, a related fungal metabolite, the biosynthesis of this compound is hypothesized to proceed from three primary precursors:

  • Anthranilic acid: Forms the foundational quinazoline ring.

  • L-Tryptophan: Contributes to the pyrazino-quinazoline core.

  • L-Leucine: Provides the isobutyl side chain, a distinguishing feature of this compound.

The assembly of these precursors is likely orchestrated by a multi-modular Nonribosomal Peptide Synthetase (NRPS), a large enzyme complex common in fungal secondary metabolism.

Proposed Biosynthetic Pathway of this compound

The proposed pathway is centered around a putative trimodular NRPS, herein designated as DphA. Each module of DphA is responsible for the recognition, activation, and incorporation of one of the three precursor amino acids.

Step 1: Precursor Activation and Chain Initiation The first module of DphA selects and activates anthranilic acid via its adenylation (A) domain, subsequently tethering it as a thioester to a thiolation (T) domain.

Step 2: Peptide Bond Formation and Chain Elongation The second DphA module activates L-tryptophan and catalyzes the formation of a peptide bond with the tethered anthranilate, forming an anthraniloyl-tryptophanyl-S-enzyme intermediate.

Step 3: Final Elongation and Modification The third module activates L-leucine and adds it to the growing chain. This module's condensation (C) domain likely catalyzes the cyclization of the linear tripeptide, leading to the formation of the pyrazino[2,1-b]quinazoline-3,6-dione core structure of this compound. It is also plausible that tailoring enzymes, such as methyltransferases or oxidoreductases, could further modify the core structure, although the structure of this compound itself suggests a direct output from the NRPS.

Putative Biosynthesis of this compound cluster_precursors Precursors cluster_nrps NRPS (DphA) Assembly Line cluster_product Final Product AA Anthranilic Acid NRPS Module 1 (A-T-C) Module 2 (A-T-C) Module 3 (A-T-C/R) AA->NRPS:mod1 Activation Trp L-Tryptophan Trp->NRPS:mod2 Activation Leu L-Leucine Leu->NRPS:mod3 Activation NRPS:mod1->NRPS:mod2 NRPS:mod2->NRPS:mod3 DictB This compound NRPS->DictB Cyclization & Release

Figure 1. Proposed biosynthetic pathway for this compound.

Data Presentation

As the biosynthesis of this compound is yet to be experimentally validated, no quantitative data is currently available. The following tables are provided as templates for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

Table 1: Kinetic Parameters of Putative Biosynthetic Enzymes

Enzyme (Gene) Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
DphA (A1 domain) Anthranilic Acid
DphA (A2 domain) L-Tryptophan
DphA (A3 domain) L-Leucine

| Other Enzymes | Substrate | | | |

Table 2: Product Yields from In Vivo and In Vitro Experiments

Experimental System Precursors Provided Product Titer (mg/L) Conversion Rate (%)
Dictyophora indusiata (Wild-Type) Endogenous This compound
Heterologous Host (Aspergillus nidulans) Anthranilic Acid, L-Trp, L-Leu This compound

| In Vitro Reconstitution (DphA) | Anthranilic Acid, L-Trp, L-Leu, ATP, Mg²⁺ | this compound | | |

Experimental Protocols for Pathway Elucidation

The following section provides a detailed guide to the experimental methodologies required to identify and characterize the biosynthetic pathway of this compound.

Experimental Workflow for this compound Pathway Elucidation cluster_identification Part 1: BGC Identification cluster_validation Part 2: BGC Validation cluster_characterization Part 3: Enzyme Characterization A1 Genomic DNA Isolation (D. indusiata) A2 Whole Genome Sequencing A1->A2 A3 antiSMASH Analysis (Identify putative BGC) A2->A3 A4 Gene Knockout of NRPS (CRISPR-Cas9) A3->A4 A5 Metabolite Analysis (LC-MS) A4->A5 B1 Clone entire BGC A5->B1 Confirmation of BGC B2 Heterologous Expression (A. nidulans) B1->B2 B3 Metabolite Analysis (LC-MS) B2->B3 C1 Heterologous Expression of Individual Enzymes B3->C1 Confirmation of Product C2 Protein Purification C1->C2 C3 In Vitro Enzyme Assays C2->C3 C4 Kinetic Analysis C3->C4

Figure 2. Workflow for elucidation of the this compound biosynthetic pathway.
Part 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the gene cluster responsible for this compound synthesis in Dictyophora indusiata.

Protocol 1: Genomic DNA Isolation and Sequencing

  • Culture D. indusiata mycelia in a suitable liquid medium.

  • Harvest and freeze-dry the mycelia.

  • Grind the dried mycelia to a fine powder in liquid nitrogen.

  • Isolate high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit.

  • Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate genome assembly.

Protocol 2: Bioinformatic Identification of the BGC

  • Assemble the sequenced genome using appropriate software (e.g., Canu, Flye).

  • Analyze the assembled genome using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software.[1][2][3][4]

  • Search the antiSMASH output for putative NRPS gene clusters.

  • Prioritize clusters containing an NRPS with adenylation domains predicted to activate anthranilic acid, tryptophan, and a branched-chain amino acid.

Protocol 3: Targeted Gene Knockout

  • Design guide RNAs (gRNAs) targeting the putative NRPS gene (e.g., dphA).

  • Construct a CRISPR-Cas9 knockout vector containing the Cas9 nuclease and the designed gRNA.

  • Transform D. indusiata protoplasts with the knockout vector.

  • Select for transformants and verify the gene deletion by PCR and Sanger sequencing.

  • Culture the wild-type and knockout strains under identical conditions.

  • Extract metabolites and analyze by HPLC and LC-MS to confirm the abolishment of this compound production in the knockout strain.

Part 2: Heterologous Expression and Pathway Reconstruction

Objective: To confirm the function of the identified BGC by expressing it in a model fungal host.

Protocol 4: BGC Cloning and Heterologous Expression

  • Clone the entire putative this compound BGC into a suitable expression vector using methods such as TAR (Transformation-Associated Recombination) cloning in yeast.

  • Transform a well-characterized heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the BGC-containing vector.[5][6][7][8][9]

  • Select for positive transformants.

  • Culture the transformed host strain and a control strain (with an empty vector) in a suitable production medium.

  • Extract metabolites from the culture broth and mycelia.

  • Analyze the extracts by HPLC and LC-MS, comparing the metabolic profiles of the two strains. The production of this compound in the strain containing the BGC confirms its role in the biosynthesis.

Part 3: In Vitro Enzymatic Characterization

Objective: To determine the specific function and substrate specificity of the key enzymes in the pathway.

Protocol 5: Recombinant Enzyme Production and Purification

  • Individually clone the coding sequences of the enzymes from the BGC (e.g., the DphA NRPS) into an expression vector suitable for a host like E. coli or S. cerevisiae.

  • Express the proteins, often with an affinity tag (e.g., His-tag) for purification.

  • Lyse the cells and purify the recombinant proteins using affinity chromatography followed by size-exclusion chromatography.

  • Verify protein purity and concentration using SDS-PAGE and a protein assay.

Protocol 6: In Vitro NRPS Adenylation Domain Assay

  • Perform ATP-[³²P]pyrophosphate exchange assays to determine the substrate specificity of the adenylation domains of the DphA NRPS.

  • Incubate the purified enzyme with ATP, [³²P]PPi, and a panel of potential amino acid substrates (including anthranilic acid, tryptophan, leucine, and other analogues).

  • Measure the incorporation of radioactivity into ATP, which is indicative of substrate activation.

  • Determine the kinetic parameters (Km and kcat) for the preferred substrates.

This comprehensive approach, combining genomics, molecular biology, and biochemistry, will enable the definitive elucidation of the this compound biosynthetic pathway. The knowledge gained will not only fill a gap in our understanding of fungal natural product biosynthesis but also provide a foundation for the bioengineering of this pathway to produce novel, potentially therapeutic, alkaloid derivatives.

References

Dictyophorine B: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyophorine B is a eudesmane-type sesquiterpenoid that has garnered significant interest within the scientific community for its neurotrophic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound. Furthermore, it delves into the current understanding of its mechanism of action, particularly its role in the stimulation of Nerve Growth Factor (NGF) synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, neuropharmacology, and drug development.

Natural Sources and Abundance of this compound

The primary and thus far only identified natural source of this compound is the edible and medicinal mushroom, Dictyophora indusiata, also known by its synonym Phallus indusiatus.[1][2] This fungus is characterized by its unique net-like veil and is found in tropical regions worldwide. While other bioactive compounds, such as polysaccharides and other terpenoids, are also present in D. indusiata, this compound is a key small molecule with notable biological activity.[2][3]

Quantitative Abundance

The abundance of this compound in its natural source is relatively low, necessitating efficient extraction and purification methods for its isolation. The table below summarizes the reported yield of this compound from the fruiting bodies of Dictyophora indusiata.

Natural SourcePart UsedExtraction MethodYield of this compoundReference
Dictyophora indusiataAir-dried fruiting bodies85% Ethanol Extraction followed by chromatography8 mg from 1.2 kg[2]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the fruiting bodies of Dictyophora indusiata, based on established methods for sesquiterpene isolation from fungal sources.[2][4]

1. Extraction:

  • Starting Material: 1.2 kg of air-dried and powdered fruiting bodies of Dictyophora indusiata.

  • Solvent: 85% aqueous ethanol.

  • Procedure:

    • The powdered mushroom material is exhaustively extracted with 85% ethanol at room temperature with continuous stirring for 48 hours.

    • The extraction process is repeated three times.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

  • Solvents: Ethyl acetate and water.

  • Procedure:

    • The crude extract is suspended in distilled water and partitioned with an equal volume of ethyl acetate in a separatory funnel.

    • The partitioning process is repeated three times.

    • The ethyl acetate fractions are combined and concentrated under reduced pressure to yield the ethyl acetate-soluble fraction.

3. Column Chromatography:

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp and a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions containing compounds with similar TLC profiles to known eudesmane sesquiterpenes are pooled and concentrated.

4. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. A typical gradient could be starting from 50% aqueous methanol and increasing to 100% methanol over 40 minutes.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Procedure:

    • The semi-purified fraction from column chromatography is dissolved in methanol and filtered through a 0.45 µm syringe filter.

    • The sample is injected into the HPLC system.

    • Fractions corresponding to the peaks of interest are collected.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

Isolation and purification workflow for this compound.

Mechanism of Action: Stimulation of NGF Synthesis

This compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1] While the precise molecular interactions have not been fully elucidated for this compound itself, the general signaling pathways leading to NGF synthesis in astrocytes are well-documented. It is proposed that this compound acts as an external stimulus that initiates a cascade of intracellular events, ultimately leading to the transcription of the NGF gene.

The proposed signaling pathway involves the activation of key protein kinases, such as Extracellular signal-regulated kinase (ERK) and the subsequent phosphorylation of the transcription factor cAMP response element-binding protein (CREB).[1][5] Phosphorylated CREB can then bind to the promoter region of the NGF gene and initiate its transcription.

ngf_synthesis_pathway cluster_cell cluster_nucleus Nucleus dictyophorine_b This compound receptor Putative Receptor dictyophorine_b->receptor Binds astrocyte Astroglial Cell Membrane ras_raf Ras/Raf Pathway receptor->ras_raf Activates mek MEK ras_raf->mek Activates erk ERK mek->erk Phosphorylates p_erk p-ERK creb CREB p_erk->creb Phosphorylates p_creb p-CREB ngf_gene NGF Gene Transcription p_creb->ngf_gene Activates nucleus Nucleus ngf_synthesis NGF Synthesis and Secretion ngf_gene->ngf_synthesis

Proposed signaling pathway for this compound-induced NGF synthesis.

Conclusion

This compound, a sesquiterpenoid isolated from the mushroom Dictyophora indusiata, represents a promising natural product with potential therapeutic applications in neurodegenerative diseases due to its ability to stimulate NGF synthesis. This guide provides a foundational understanding of its natural sourcing, abundance, and methods for its isolation. The proposed mechanism of action via the ERK/CREB pathway offers a starting point for further mechanistic studies. Future research should focus on optimizing the isolation of this compound, fully elucidating its molecular targets, and evaluating its efficacy and safety in preclinical models of neurological disorders.

References

Dictyophorine B and its Role in Nerve Growth Factor (NGF) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available public scientific literature on the direct mechanism and quantitative effects of dictyophorine B on Nerve Growth Factor (NGF) synthesis is limited primarily to initial discovery findings. This guide summarizes the established knowledge and provides representative experimental protocols and putative signaling pathways to facilitate further research in this area.

Introduction

Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and function of specific neuronal populations, particularly sympathetic and sensory neurons, as well as cholinergic neurons in the basal forebrain. The synthesis of NGF, predominantly by cells such as astrocytes in the central nervous system, is a tightly regulated process. Molecules that can upregulate NGF synthesis are of significant interest for their therapeutic potential in neurodegenerative diseases and nerve injury.

This compound, a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus), has been identified as a stimulator of NGF synthesis.[1][2] This discovery positions this compound as a promising natural compound for neuroprotective and neuro-regenerative drug development. This document provides a technical overview of the current knowledge of this compound's effect on NGF synthesis and offers detailed, representative methodologies for its further investigation.

Quantitative Data on this compound-Induced NGF Synthesis

The primary research by Kawagishi et al. (1997) established that this compound promotes NGF synthesis in cultured astroglial cells.[1] While the original publication lacks extensive dose-response data, subsequent reviews have cited the effective concentration, which is summarized below.

Table 1: Effect of this compound on NGF Synthesis in Astroglial Cells

CompoundCell TypeConcentrationObserved EffectReference
This compoundAstroglial Cells5 µMStimulation of NGF synthesis and release(Kawagishi et al., 1997)

Note: The quantitative extent of NGF synthesis stimulation (e.g., fold-increase) is not detailed in the currently accessible literature.

Putative Signaling Pathway for NGF Synthesis Induction

The precise signaling pathway by which this compound induces NGF synthesis in astrocytes has not been elucidated. However, NGF synthesis in these cells is known to be regulated by various intracellular signaling cascades, often involving protein kinases and transcription factors. A plausible hypothesis is that this compound may activate pathways leading to the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor in NGF gene expression. Below is a diagram illustrating a putative pathway.

G cluster_0 Astrocyte Cytoplasm cluster_1 Astrocyte Nucleus cluster_2 Extracellular Space DB This compound Receptor Putative Receptor DB->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB NGF_Gene NGF Gene pCREB->NGF_Gene Binds to CRE (Promoter Region) NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription NGF_Protein Secreted NGF Protein NGF_mRNA->NGF_Protein Translation & Secretion

Caption: Putative signaling pathway for this compound-induced NGF synthesis in astrocytes.

Experimental Protocols

The following sections detail representative methodologies for investigating the role of this compound in NGF synthesis. These protocols are based on standard techniques and are intended as a starting point for research design.

Cell Culture and Treatment
  • Cell Line: Primary rat or mouse astroglial cells are the recommended model, as used in the original discovery.[1] Alternatively, a human astrocytoma cell line (e.g., U-87 MG) can be used for higher throughput screening.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Plate cells in 6-well or 24-well plates at a density of 2 x 10⁵ cells/well or 5 x 10⁴ cells/well, respectively. Allow cells to adhere and reach 70-80% confluency.

  • Starvation: Before treatment, reduce serum concentration to 0.5% FBS for 12-24 hours to minimize basal NGF expression and synchronize cells.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a low-serum medium to final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Replace the starvation medium with the treatment medium. Include a vehicle control (DMSO at the highest concentration used for treatment).

  • Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, 24, 48 hours). At each time point, collect the conditioned medium for NGF quantification and lyse the cells for protein or RNA analysis.

Quantification of NGF Secretion (ELISA)

The amount of NGF secreted into the conditioned medium can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection: Collect the conditioned medium from treated and control wells. Centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • ELISA Kit: Use a commercially available NGF ELISA kit (e.g., Human β-NGF Ultrasensitive ELISA Kit). Follow the manufacturer's protocol precisely.

  • Procedure Outline:

    • Coat a 96-well plate with a capture antibody specific for NGF.

    • Block non-specific binding sites.

    • Add standards and collected media samples to the wells.

    • Incubate to allow NGF to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate to allow the detection antibody to bind to the captured NGF.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate to allow binding to the detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of NGF in the samples. Normalize the results to the total protein content of the corresponding cell lysate.

Analysis of Signaling Pathway Activation (Western Blot)

To investigate the putative signaling pathway, the phosphorylation status of key proteins like CREB can be assessed by Western blot.

  • Cell Lysis: After removing the conditioned medium, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-CREB (Ser133) and total CREB. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the proposed mechanism.

G cluster_0 Experimental Workflow A 1. Culture & Seed Astroglial Cells B 2. Serum Starvation (12-24h) A->B C 3. Treat with This compound B->C D 4. Incubate (Time Course) C->D E 5a. Collect Conditioned Medium D->E F 5b. Lyse Cells D->F G 6a. NGF ELISA E->G H 6b. Western Blot (p-CREB / CREB) F->H I 7. Data Analysis G->I H->I

Caption: General workflow for investigating this compound's effect on NGF synthesis.

G DB This compound (Compound) Target Molecular Target (e.g., Receptor) DB->Target Binds Signal Signal Transduction (e.g., PKA) Target->Signal Initiates TF Transcription Factor Activation (e.g., p-CREB) Signal->TF Leads to Gene NGF Gene Transcription TF->Gene Induces Output Increased NGF Protein Synthesis & Secretion Gene->Output Results in

Caption: Logical relationship from compound to biological output.

Conclusion and Future Directions

This compound stands out as a promising natural product for stimulating NGF synthesis.[1] The existing evidence, though limited, strongly suggests its potential as a neuroprotective agent. To advance this compound towards therapeutic application, further in-depth research is imperative. Key future directions should include:

  • Dose-Response Studies: Comprehensive analysis to determine the optimal concentration range and EC₅₀ for NGF induction.

  • Mechanism of Action: Elucidation of the specific receptor and downstream signaling pathways activated by this compound.

  • In Vivo Efficacy: Evaluation of this compound in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, peripheral neuropathy) to assess its ability to increase NGF levels in the brain and peripheral nervous system and produce functional recovery.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs to identify key structural motifs for activity and to optimize potency and drug-like properties.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel modulator of NGF synthesis can be realized.

References

Unraveling the Neurotrophic Potential of Dictyophorine B: A Technical Guide to its Mechanism of Action in Astroglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine B, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells[1]. This discovery has positioned this compound as a promising candidate for the development of therapeutics targeting neurodegenerative diseases and nerve injury. However, the precise molecular mechanisms underpinning its action on astrocytes remain largely unelucidated. This technical guide synthesizes the current understanding of this compound's effects on astroglial cells, proposes a putative signaling pathway based on established neurotrophic factor regulation, and provides a comprehensive framework of experimental protocols and data presentation for future research aimed at fully characterizing its mechanism of action.

Introduction: this compound and Astroglial Cells

Astrocytes, the most abundant glial cells in the central nervous system (CNS), play a crucial role in neuronal support, synaptic transmission, and the maintenance of the blood-brain barrier. A key function of astrocytes is the synthesis and secretion of neurotrophic factors, such as Nerve Growth Factor (NGF), which are essential for neuronal survival, growth, and differentiation. This compound has been shown to promote NGF synthesis in cultured astroglial cells, suggesting its potential to modulate the neurosupportive functions of these cells[1]. Understanding the signaling pathways activated by this compound is paramount for its development as a therapeutic agent.

Putative Mechanism of Action: The CREB Signaling Pathway

While direct experimental evidence for the signaling pathway activated by this compound in astrocytes is not yet available in the scientific literature, a plausible mechanism involves the activation of the cAMP response element-binding protein (CREB). The CREB pathway is a well-established intracellular signaling cascade that regulates the transcription of numerous genes, including those encoding neurotrophic factors like NGF.

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound may bind to a specific, yet unidentified, G-protein coupled receptor (GPCR) on the surface of the astroglial cell.

  • Adenylyl Cyclase Activation: Upon ligand binding, the activated GPCR stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: Activated PKA then phosphorylates CREB at the Serine-133 residue.

  • Gene Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, including the Ngf gene, thereby initiating its transcription.

  • NGF Synthesis and Secretion: The transcribed Ngf mRNA is translated into pro-NGF, which is then processed and secreted from the astrocyte as mature NGF.

Visualizing the Putative Signaling Pathway

DictyophorineB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DB This compound GPCR GPCR DB->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CRE CRE pCREB->CRE Binds to Ngf_mRNA Ngf mRNA CRE->Ngf_mRNA Initiates Transcription NGF NGF Secretion Ngf_mRNA->NGF Translation & Processing

Caption: Putative signaling pathway of this compound in astroglial cells.

Framework for Experimental Validation

To validate the proposed mechanism of action, a series of experiments are required. The following sections detail the necessary experimental protocols and how the resulting quantitative data should be presented.

Data Presentation

Quantitative data should be summarized in clear and structured tables to allow for easy comparison of results.

Table 1: Dose-Dependent Effect of this compound on p-CREB Levels in Astrocytes

This compound (µM) p-CREB/Total CREB Ratio (Fold Change vs. Control)
0 (Control) 1.0
0.1 Insert Value
1 Insert Value
10 Insert Value

| 100 | Insert Value |

Table 2: Time-Course of this compound-Induced NGF Secretion from Astrocytes

Time (hours) NGF Concentration in Media (pg/mL)
0 Insert Value
6 Insert Value
12 Insert Value
24 Insert Value

| 48 | Insert Value |

Experimental Protocols
  • Objective: To establish and maintain primary astrocyte cultures for subsequent experiments.

  • Methodology:

    • Isolate primary astrocytes from the cerebral cortices of neonatal rats or mice.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

    • Purify the astrocyte cultures by shaking to remove microglia and oligodendrocytes.

    • Confirm astrocyte purity (>95%) by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

  • Objective: To quantify the levels of phosphorylated CREB in response to this compound treatment.

  • Methodology:

    • Seed purified astrocytes in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free DMEM for 4 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-CREB (Ser133) and total CREB overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize p-CREB levels to total CREB.

  • Objective: To measure the concentration of NGF secreted by astrocytes following this compound treatment.

  • Methodology:

    • Seed purified astrocytes in 24-well plates and grow to confluency.

    • Replace the culture medium with fresh serum-free DMEM containing varying concentrations of this compound.

    • Collect the culture supernatant at different time points (e.g., 6, 12, 24, 48 hours).

    • Centrifuge the supernatant to remove cellular debris.

    • Quantify the NGF concentration in the supernatant using a commercially available NGF ELISA kit according to the manufacturer's instructions.

    • Normalize the NGF concentration to the total protein content of the cells in each well.

Visualizing Experimental Workflows

WesternBlot_Workflow start Start culture Astrocyte Culture start->culture treatment This compound Treatment culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page blocking Membrane Blocking sds_page->blocking primary_ab Primary Antibody Incubation (p-CREB, Total CREB) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of p-CREB.

ELISA_Workflow start Start culture Astrocyte Culture start->culture treatment This compound Treatment culture->treatment supernatant Collect Culture Supernatant treatment->supernatant elisa Perform NGF ELISA supernatant->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for NGF ELISA.

Conclusion and Future Directions

This compound presents a significant opportunity for the development of novel neurotrophic therapies. Its ability to stimulate NGF synthesis in astroglial cells is a critical first step in understanding its therapeutic potential. The proposed mechanism involving the CREB signaling pathway provides a solid foundation for future research.

To fully elucidate the mechanism of action of this compound, future studies should focus on:

  • Receptor Identification: Identifying the specific cell surface receptor to which this compound binds.

  • Pathway Inhibition Studies: Using specific inhibitors of PKA and other upstream kinases to confirm their involvement in the signaling cascade.

  • Transcriptomic Analysis: Performing RNA sequencing to identify the full spectrum of genes regulated by this compound in astrocytes.

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases and nerve injury.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for new treatments for a range of neurological disorders.

References

Neuroprotective Properties of Dictyophorine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine B, a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has emerged as a molecule of interest in the field of neuropharmacology. This technical guide synthesizes the current scientific knowledge regarding the neuroprotective properties of this compound, with a focus on its mechanism of action, supported by in vitro data. The primary neuroprotective effect of this compound is attributed to its ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells. This guide provides a detailed overview of the experimental findings, methodologies, and the putative signaling pathways involved, aiming to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. A key therapeutic strategy in combating these conditions is the identification of compounds that can protect neurons from damage and promote their survival and regeneration. Natural products have historically been a rich source of novel bioactive molecules. This compound, derived from the mushroom Dictyophora indusiata, has been identified as one such compound with potential neuroprotective activities.[1][2][3][4] This document provides an in-depth analysis of the scientific evidence supporting the neuroprotective role of this compound.

Mechanism of Action: Stimulation of Nerve Growth Factor (NGF) Synthesis

The principal neuroprotective mechanism of this compound lies in its capacity to enhance the production of Nerve Growth Factor (NGF).[3][4] NGF is a crucial neurotrophin that plays a vital role in the survival, development, and function of neurons. It promotes neurite outgrowth, protects neurons from apoptosis, and is essential for the maintenance of the central and peripheral nervous systems.

In vitro studies have demonstrated that this compound, along with its structural analog Dictyophorine A, promotes the synthesis of NGF in astroglial cells.[3][4] Astrocytes are a type of glial cell in the central nervous system that, among many functions, are responsible for producing and secreting neurotrophic factors. By stimulating these cells to produce more NGF, this compound indirectly supports neuronal health and resilience. While both compounds are active, Dictyophorine A has been reported to be a more potent inducer of NGF synthesis than this compound.[5]

Signaling Pathway

The precise signaling cascade initiated by this compound in astroglial cells leading to increased NGF synthesis is not yet fully elucidated in the available literature. However, a putative pathway can be conceptualized based on the known mechanisms of NGF induction in astrocytes.

G cluster_astrocyte Astroglial Cell cluster_neuron Neuron dictyophorine_b This compound receptor Putative Receptor dictyophorine_b->receptor Binds intracellular_signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) receptor->intracellular_signaling Activates transcription_factors Activation of Transcription Factors (e.g., CREB, AP-1) intracellular_signaling->transcription_factors ngf_gene NGF Gene Transcription transcription_factors->ngf_gene Induces ngf_mrna NGF mRNA ngf_gene->ngf_mrna transcribes ngf_protein NGF Protein Synthesis and Secretion ngf_mrna->ngf_protein translates trka_receptor TrkA Receptor ngf_protein->trka_receptor Secreted NGF binds to neuronal_survival Promotion of Neuronal Survival, Growth, and Differentiation trka_receptor->neuronal_survival Initiates downstream signaling for

Caption: Putative signaling pathway of this compound-induced NGF synthesis.

In Vitro Studies

The neuroprotective effects of this compound have been primarily investigated through in vitro assays using cultured astroglial cells. These studies form the foundation of our current understanding of its bioactivity.

Quantitative Data

The following table summarizes the key quantitative findings from the primary literature on the stimulation of NGF synthesis by Dictyophorines. It is important to note that detailed dose-response data for this compound is not extensively available in the reviewed literature; the primary focus has been on its discovery and qualitative activity.

CompoundCell LineConcentrationEffect on NGF SynthesisReference
Dictyophorine AAstroglial Cells3.3 µM~4-fold increase[5]
This compound Astroglial CellsNot specifiedActive, but less potent than Dictyophorine A[4][5]
Experimental Protocols

The following is a generalized protocol for an in vitro NGF synthesis assay based on the methodologies commonly employed in the field and inferred from the available literature.

Objective: To determine the effect of this compound on NGF synthesis and secretion from cultured astroglial cells.

Materials:

  • Primary astroglial cell culture or a suitable astrocyte cell line (e.g., 1321N1 human astrocytoma cells).[2]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (isolated and purified).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • NGF ELISA Kit (commercially available kits for human or rat NGF, depending on the cell line).[6][7][8][9][10]

  • Microplate reader.

Procedure:

  • Cell Culture and Plating:

    • Astroglial cells are cultured in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Once confluent, cells are detached using Trypsin-EDTA, centrifuged, and resuspended in fresh medium.

    • Cells are seeded into 24-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment with this compound:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (a dose-response study is recommended). A vehicle control (e.g., DMSO) and a positive control (a known NGF inducer) should be included.

    • The cells are incubated with the test compounds for a specified period (e.g., 24-48 hours).

  • Collection of Conditioned Medium:

    • After the incubation period, the conditioned medium from each well is collected.

    • The collected medium is centrifuged to remove any cellular debris and the supernatant is stored at -80°C until analysis.

  • Quantification of NGF using ELISA:

    • The concentration of NGF in the conditioned medium is quantified using a sandwich ELISA kit according to the manufacturer's instructions.

    • Briefly, the conditioned media and NGF standards are added to a microplate pre-coated with an anti-NGF capture antibody.

    • After incubation, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is then added, and the color development is stopped.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the NGF standards.

    • The concentration of NGF in the samples is calculated from the standard curve.

    • The results are expressed as pg/mL of NGF or as a fold increase compared to the vehicle control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the results.

G cluster_workflow Experimental Workflow: In Vitro NGF Synthesis Assay start Start culture_cells Culture and Plate Astroglial Cells start->culture_cells treat_cells Treat with This compound (and controls) culture_cells->treat_cells incubate Incubate (e.g., 24-48h) treat_cells->incubate collect_media Collect and Process Conditioned Media incubate->collect_media elisa Perform NGF ELISA collect_media->elisa analyze Analyze Data (Standard Curve, Stats) elisa->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on NGF synthesis.

Future Directions and Conclusion

The existing evidence strongly suggests that this compound is a promising neuroprotective agent, primarily through its ability to stimulate NGF synthesis. However, to advance its potential as a therapeutic candidate, further research is imperative.

Recommendations for Future Research:

  • Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal concentration range for this compound's activity and to calculate its EC50 value.

  • Mechanism of Action: Elucidation of the specific receptor(s) and intracellular signaling pathways activated by this compound in astroglial cells is crucial.

  • In Vivo Studies: The neuroprotective effects of this compound need to be validated in animal models of neurodegenerative diseases. These studies should assess its bioavailability, blood-brain barrier permeability, and efficacy in improving cognitive and motor functions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

References

The Anti-inflammatory Potential of Dictyophorine B: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Dictyophorine B, a sesquiterpenoid isolated from the mushroom Dictyophora indusiata. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel natural compounds for therapeutic applications. The information presented herein is based on available scientific literature and aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

While direct and extensive research on the anti-inflammatory effects of this compound is still emerging, studies on analogous compounds isolated from Dictyophora indusiata provide significant insights into its potential therapeutic benefits. This whitepaper will leverage data from these closely related molecules to build a comprehensive profile for this compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally similar to this compound has been evaluated using in vitro models. The following table summarizes the inhibitory effects of a related sesquiterpenoid, referred to as Compound 3 in a key study, on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundPro-inflammatory MediatorIC50 Value (μM)
Compound 3Tumor Necrosis Factor-α (TNF-α)11.9[1]

Note: Data for this compound is not directly available. The data presented is for a structurally related sesquiterpenoid isolated from the same mushroom species.

Furthermore, other compounds isolated from D. indusiata have demonstrated significant inhibitory effects on nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and phosphorylated nuclear factor-kappa B inhibitor-α (p-IκB-α), key players in the inflammatory cascade.

Core Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of action for sesquiterpenoids from Dictyophora indusiata appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_alpha IκB-α IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha_p p-IκB-α NF_kB_active Active NF-κB NF_kB->NF_kB_active releases Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, etc.) Nucleus->Pro_inflammatory_Genes induces Dictyophorine_B This compound (and related compounds) Dictyophorine_B->IKK inhibits (putative) Dictyophorine_B->IkB_alpha inhibits phosphorylation (putative) NF_kB_active->Nucleus translocates to MTT_Assay_Workflow Start Seed BV-2 cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate for 24h Treat->Incubate Add_MTT Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Preliminary in vitro studies of Dictyophorine B's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the biological activity of Dictyophorine B, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. This document details its known neuro-stimulatory effects, presents available quantitative data, outlines representative experimental protocols, and illustrates the underlying biochemical pathways and experimental workflows.

Overview of this compound

This compound is a natural compound isolated from the edible and medicinal mushroom Dictyophora indusiata.[1] It, along with its counterpart Dictyophorine A, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1][2] This activity suggests a potential therapeutic role in neurodegenerative diseases by promoting neuronal survival and function.[2][3]

Biological Activity: Stimulation of NGF Synthesis

The primary biological activity identified for this compound in preliminary in vitro studies is the promotion of Nerve Growth Factor (NGF) synthesis in rat astroglial cells.[1][4] NGF is a critical neurotrophin for the survival, development, and function of neurons.[5] Compounds that can stimulate its endogenous production are of significant interest for the treatment of neurological disorders.

While both Dictyophorine A and B demonstrate this activity, studies indicate that Dictyophorine A is the more potent of the two.[4] A study by Kawagishi et al. demonstrated a significant increase in NGF synthesis and release from astroglial cells upon treatment.[4]

Quantitative Data

The following table summarizes the available quantitative data for the stimulation of NGF synthesis by Dictyophorines.

CompoundConcentrationCell TypeResultReference
Dictyophorine A3.3 µMAstroglial Cells~4-fold increase in NGF synthesis/release[4]
This compound Not specifiedAstroglial CellsPromoted NGF synthesis (less potent than A)[1][4]

Note: Specific quantitative data for this compound's activity (e.g., fold increase) is not available in the reviewed literature.

Experimental Protocols

The precise protocol from the original 1997 study is not publicly available. However, a representative protocol for assessing the stimulation of NGF synthesis in cultured astroglial cells using an Enzyme-Linked Immunosorbent Assay (ELISA) is detailed below. This methodology is based on standard and widely-published laboratory practices for this type of analysis.[6][7][8]

Representative Protocol: NGF Synthesis Assay in Astroglial Cells

1. Cell Culture and Plating:

  • Primary astroglial cells are prepared from the brains of neonatal rats.
  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
  • For the experiment, astrocytes are seeded into 24-well plates at a density of 1 x 10⁵ cells/well and grown to confluence.[6]

2. Compound Treatment:

  • Once confluent, the culture medium is replaced with a serum-free medium for 24 hours to induce a quiescent state.[9]
  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various final concentrations. A vehicle control (solvent only) is run in parallel.
  • The cells are incubated with the compound for a specified period (e.g., 48 hours).[6]

3. Sample Collection:

  • After the incubation period, the conditioned medium from each well is collected.
  • Samples are centrifuged to remove cellular debris and the supernatant is stored at -80°C until the ELISA is performed.

4. Quantification by Sandwich ELISA:

  • A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.
  • The plate is washed and blocked to prevent non-specific binding.
  • The collected conditioned media (samples) and a series of NGF standards are added to the wells and incubated.
  • After washing, a biotinylated detection antibody specific for NGF is added to the wells, forming a "sandwich" complex.
  • The plate is washed again, and a streptavidin-horseradish peroxidase (SAV-HRP) conjugate is added.[10]
  • A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.[10]
  • The reaction is stopped with an acid solution, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

5. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the NGF standards against their known concentrations.
  • The concentration of NGF in the experimental samples is calculated by interpolating their absorbance values from the standard curve.
  • The results are expressed as pg/mL of NGF, and the fold increase is determined by comparing the NGF concentration in this compound-treated wells to the vehicle control.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the effect of this compound on NGF synthesis in astroglial cells.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Culture Primary Astroglial Cells prep2 Seed Cells into 24-Well Plates prep1->prep2 prep3 Induce Quiescent State (Serum Starvation) prep2->prep3 exp1 Treat Cells with This compound prep3->exp1 Start Treatment exp2 Incubate for 48h exp1->exp2 exp3 Collect Conditioned Media exp2->exp3 ana1 Perform NGF Sandwich ELISA exp3->ana1 Quantify NGF ana2 Generate Standard Curve ana1->ana2 ana3 Calculate NGF Concentration ana2->ana3 result Determine Fold Increase in NGF Synthesis ana3->result

Workflow for In Vitro NGF Synthesis Assay.
Hypothesized Signaling Pathway

The precise signaling pathway by which this compound, a eudesmane-type sesquiterpene, stimulates NGF synthesis in astrocytes is not yet fully elucidated. However, it is known that other eudesmane sesquiterpenes can modulate key inflammatory pathways like NF-κB.[11][12] The diagram below illustrates a generalized and hypothetical pathway for how a bioactive compound might induce NGF gene expression in an astrocyte, potentially through the activation of transcription factors known to regulate the NGF gene.

G cluster_cell Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Cell Surface or Intracellular Receptor (Hypothesized) compound->receptor cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->cascade tf_active Active Transcription Factors cascade->tf_active tf_inactive Inactive Transcription Factors (e.g., AP-1, CREB) ngf_gene NGF Gene tf_active->ngf_gene Binds to Promoter ngf_mrna NGF mRNA ngf_gene->ngf_mrna Transcription ngf_protein NGF Protein ngf_mrna->ngf_protein Translation ngf_secreted Secreted NGF ngf_protein->ngf_secreted Secretion

Hypothesized Signaling Pathway for NGF Synthesis.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Dictyophorine B from Dictyophora indusiata Mushrooms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dictyophorine B, a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (commonly known as the long net stinkhorn or bamboo mushroom), has garnered significant interest within the scientific community.[1] This interest stems from its demonstrated biological activity, particularly its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival, development, and function of neurons.[1] The potential neurotrophic properties of this compound make it a promising candidate for further investigation in the context of neurodegenerative diseases and nerve regeneration.

These application notes provide a detailed protocol for the extraction and purification of this compound from the fruiting bodies of Dictyophora indusiata. The described methodology is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and neuropharmacology.

Bioactive Compounds in Dictyophora indusiata

Dictyophora indusiata is a rich source of various bioactive compounds, including polysaccharides, terpenoids, and alkaloids.[2][3] The polysaccharides, particularly β-glucans, are known for their immunomodulatory and anti-inflammatory properties.[4] In addition to this compound, other sesquiterpenes like Dictyophorine A and teucrenone have also been isolated from this mushroom, with Dictyophorine A also showing NGF-synthesis stimulating activity.[1]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from dried Dictyophora indusiata fruiting bodies. The workflow is based on a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques.

Materials and Equipment
  • Dried fruiting bodies of Dictyophora indusiata

  • Ethanol (85%)

  • Ethyl acetate

  • Deionized water

  • n-Hexane

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Freeze dryer

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)

  • Glassware (beakers, flasks, separatory funnels)

  • Filter paper

Extraction and Partitioning
  • Grinding: Grind the dried fruiting bodies of Dictyophora indusiata into a fine powder.

  • Ethanol Extraction: Macerate 1.2 kg of the mushroom powder in 85% ethanol at room temperature for 72 hours. The extraction should be repeated three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in deionized water and perform a liquid-liquid partitioning with an equal volume of ethyl acetate. Repeat this step three times.

  • Fraction Collection: Separate the ethyl acetate and aqueous layers. The ethyl acetate fraction will contain the less polar compounds, including this compound.

  • Drying: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield a residue. In a representative experiment, approximately 20.2 g of ethyl acetate residue was obtained from 1.2 kg of dried mushrooms.

Purification

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column packed in n-hexane.

  • Sample Loading: Dissolve the ethyl acetate residue in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A suggested starting gradient is 100% n-hexane, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that show the presence of the target compound (this compound).

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Concentrate the pooled fractions from the silica gel column and dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Optimized for the specific column dimensions.

    • Detection: UV detector set at a wavelength suitable for detecting sesquiterpenes (e.g., 210-254 nm).

  • Purification: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.

  • Final Product: Concentrate the collected fraction to obtain pure this compound. In a reported experiment, this process yielded 8 mg of amorphous this compound.

Data Presentation

The following table summarizes the quantitative data from a representative extraction and purification of this compound from Dictyophora indusiata.

ParameterValue
Starting Material (Dried D. indusiata)1.2 kg
Ethyl Acetate Residue20.2 g
Final Yield of this compound8 mg
Overall Yield~0.00067%

Experimental Workflow

Extraction_Purification_Workflow Start Dried Dictyophora indusiata Fruiting Bodies Grinding Grinding Start->Grinding Extraction 85% Ethanol Extraction Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Concentration1->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Aq_Fraction Aqueous Fraction (Discard) Partitioning->Aq_Fraction Concentration2 Concentration to Dryness EA_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced NGF Synthesis

This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF). NGF exerts its neurotrophic effects by binding to the Tropomyosin receptor kinase A (TrkA). This binding event initiates a cascade of intracellular signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which ultimately lead to the transcription of genes involved in neuronal survival, growth, and differentiation.

NGF_Signaling_Pathway cluster_0 Cell Membrane TrkA TrkA Receptor PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt activates Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK activates DictyophorineB This compound NGF NGF Synthesis DictyophorineB->NGF stimulates NGF->TrkA binds to Gene_Expression Gene Expression PI3K_Akt->Gene_Expression Ras_MAPK->Gene_Expression Neuronal_Response Neuronal Survival, Growth, and Differentiation Gene_Expression->Neuronal_Response

Caption: Simplified NGF signaling pathway stimulated by this compound.

Conclusion

The protocol outlined in these application notes provides a robust framework for the successful extraction and purification of this compound from Dictyophora indusiata. The multi-step process, involving solvent extraction, partitioning, and sequential chromatographic separations, is essential for isolating this bioactive sesquiterpene. Further optimization of the chromatographic steps may be necessary depending on the specific equipment and purity requirements. The elucidation of the NGF signaling pathway provides context for the biological activity of this compound and underscores its potential as a lead compound in the development of novel therapeutics for neurological disorders.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyophorine B, a novel eudesmane-type sesquiterpene isolated from the medicinal mushroom Dictyophora indusiata, has garnered significant interest within the scientific community.[1] This interest stems from its promising biological activities, including the stimulation of nerve growth factor (NGF) synthesis, which suggests its potential in the development of therapeutics for neurodegenerative diseases.[1] Furthermore, compounds from Dictyophora indusiata have demonstrated anti-inflammatory properties, adding to their therapeutic potential.[2] As research into the pharmacological applications of this compound progresses, the need for a reliable and robust analytical method for its quantification becomes paramount.

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in extracts of Dictyophora indusiata. The described protocol provides a framework for the separation and quantification of this compound, which can be adapted and validated for various research and drug development applications.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed HPLC method for this compound analysis. This data is provided as an example and should be verified through internal validation studies.

ParameterValue
Retention Time (RT) 8.5 ± 0.2 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 95% - 105%
Precision (%RSD) < 2%

Experimental Protocols

Sample Preparation: Extraction of this compound from Dictyophora indusiata

This protocol is based on established methods for the extraction of sesquiterpenes from mushroom fruiting bodies.[3]

Materials:

  • Dried and powdered fruiting bodies of Dictyophora indusiata

  • 85% Ethanol (v/v) in water

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 10 g of dried, powdered Dictyophora indusiata into a flask.

  • Add 200 mL of 85% ethanol and extract using sonication for 30 minutes at room temperature.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.

  • Redissolve a known amount of the crude extract in the initial mobile phase composition (see HPLC conditions) to a final concentration of approximately 1 mg/mL.

  • Centrifuge the solution at 10,000 rpm for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis of this compound

This proposed method utilizes a reversed-phase C18 column, which is standard for the analysis of moderately polar compounds like sesquiterpenes.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm (tentative, requires optimization based on UV scan of pure standard)

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Dried Dictyophora indusiata Powder extraction Ethanol Extraction start->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration injection Inject Sample (10 µL) filtration->injection Filtered Sample separation C18 Column Separation injection->separation detection UV Detection (210 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis Signaling_Pathway cluster_inflammation Potential Anti-inflammatory Signaling Pathway lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Activation lps->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines dictyophorine_b This compound dictyophorine_b->nfkb Inhibition

References

Application Notes and Protocols for the Structural Elucidation of Dictyophorine B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Dictyophorine B, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. This compound, along with its analogue Dictyophorine A, has garnered significant interest due to its ability to stimulate the synthesis of Nerve Growth Factor (NGF), indicating its potential in the development of therapeutics for neurodegenerative diseases.

Introduction to this compound

This compound belongs to the eudesmane class of sesquiterpenoids, a diverse group of natural products characterized by a common bicyclic core. The structural determination of such novel compounds relies heavily on a suite of NMR experiments, including 1D-¹H and ¹³C NMR, as well as 2D techniques like COSY, HSQC, and HMBC. These methods allow for the unambiguous assignment of all proton and carbon signals and the establishment of the compound's connectivity and stereochemistry.

Structural and Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₂
Molar Mass232.32 g/mol
ClassEudesmane-type Sesquiterpene
SourceDictyophora indusiata
Biological ActivityStimulator of Nerve Growth Factor (NGF) synthesis

NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. These data are crucial for the verification and identification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.45m
21.85m
35.85s
62.30m
72.10m
81.60m
91.90m
112.20m
130.95d7.0
141.10s
151.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppm
145.1
225.2
3125.5
4165.1
550.2
635.3
740.1
828.1
938.2
1042.3
1130.1
12200.5
1315.2
1420.1
1522.3

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of natural product samples for NMR analysis is critical for obtaining high-quality, reproducible data.

  • Isolation and Purification: Isolate this compound from the crude extract of Dictyophora indusiata using appropriate chromatographic techniques (e.g., silica gel column chromatography, HPLC).

  • Sample Purity Assessment: Assess the purity of the isolated compound using analytical techniques such as HPLC-UV or LC-MS.

  • Drying: Thoroughly dry the purified sample under high vacuum to remove any residual solvents.

  • Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Chloroform-d (CDCl₃) is commonly used for eudesmane-type sesquiterpenes.

  • Sample Dissolution: Accurately weigh approximately 1-5 mg of the purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

The following NMR experiments are essential for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, if available.

  • ¹H NMR (Proton): Provides information on the number and chemical environment of protons.

  • ¹³C NMR (Carbon-13): Provides information on the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Structural Elucidation Workflow

The structural elucidation of this compound from NMR data follows a logical progression.

A 1D NMR (¹H, ¹³C, DEPT) B Determine Molecular Formula & Functional Groups A->B C 2D NMR (COSY) B->C D Establish ¹H-¹H Connectivity C->D E 2D NMR (HSQC) D->E F Assign Directly Bonded ¹H-¹³C Pairs E->F G 2D NMR (HMBC) F->G H Assemble Carbon Skeleton G->H I 2D NMR (NOESY/ROESY) H->I J Determine Relative Stereochemistry I->J K Propose Final Structure of this compound J->K

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

This compound and Nerve Growth Factor (NGF) Synthesis

This compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells. NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. The signaling pathway for NGF is well-established and provides a framework for understanding the potential mechanism of action of this compound.

cluster_0 Mechanism of Action cluster_1 NGF Signaling Pathway A This compound B Astroglial Cell A->B Stimulates C NGF Gene Expression B->C D NGF Synthesis & Secretion C->D E NGF D->E F TrkA Receptor E->F G PI3K/Akt Pathway F->G H MAPK/ERK Pathway F->H I Neuronal Survival & Growth G->I H->I

Caption: Proposed mechanism of action of this compound in stimulating NGF synthesis and the subsequent NGF signaling pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of novel natural products like this compound. The detailed application notes and protocols provided herein offer a comprehensive guide for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The ability of this compound to stimulate NGF synthesis highlights its potential as a lead compound for the development of new therapies for neurodegenerative disorders. Further investigation into its mechanism of action and pharmacological properties is warranted.

Application Note: Mass Spectrometry Analysis and Fragmentation Pattern of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyophorine B is a eudesmane-type sesquiterpenoid isolated from the mushroom Dictyophora indusiata.[1] Sesquiterpenoids are a class of natural products known for their diverse biological activities, and understanding their chemical structure is crucial for further investigation into their therapeutic potential. Mass spectrometry is a powerful analytical technique for the structural elucidation of natural products like this compound. This application note provides a detailed overview of the mass spectrometry analysis of this compound, including a proposed fragmentation pattern and a general protocol for its analysis. While specific experimental fragmentation data for this compound is not widely available in published literature, this document outlines a theoretical fragmentation pathway based on its chemical structure and established principles of mass spectrometry for related sesquiterpenoids.

Chemical Structure of this compound:

  • Chemical Formula: C₁₅H₂₀O₂

  • Molar Mass: 232.32 g/mol

  • IUPAC Name: (4aR,5R,8aS)-4a,8-dimethyl-2-(prop-1-en-2-yl)-4,4a,5,6,7,8a-hexahydro-1H-naphthalene-1,6(2H)-dione

  • Canonical SMILES: CC1=CC(=O)C[C@@]2([C@H]1C(=O)C(CC2)C(=C)C)C

Principles of Mass Spectrometry Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) can be used.

  • Electron Ionization (EI): This technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, revealing information about its structure through the analysis of its fragment ions.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the precursor ion of interest (e.g., [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate product ions.

Proposed Fragmentation Pattern of this compound

Based on the structure of this compound, which contains a decalin ring system with two ketone functionalities and an isopropenyl group, a theoretical fragmentation pattern under EI-MS can be proposed. The fragmentation of sesquiterpenoids is often complex and can involve rearrangements.

Table 1: Proposed Key Fragment Ions of this compound in EI-MS

Proposed Fragment Ion (m/z) Proposed Neutral Loss Possible Structural Origin of Fragment
217CH₃Loss of a methyl group (C14 or C15)
204COLoss of carbon monoxide from one of the ketone groups
189CO + CH₃Subsequent loss of a methyl group after CO loss
176CO + COLoss of both carbon monoxide molecules
161C₅H₇OCleavage of the A ring with loss of the isopropenyl group and a ketone
136C₆H₈ORetro-Diels-Alder (RDA) type fragmentation of the B ring
121C₇H₇O₂Cleavage involving both rings
93C₇H₉Fragment corresponding to the isopropenyl-containing part of the molecule
43C₃H₇Isopropyl cation or related fragments

Disclaimer: This table represents a theoretical fragmentation pattern. Actual experimental data may vary depending on the specific mass spectrometer and analytical conditions used.

Experimental Protocols

The following are generalized protocols for the analysis of a sesquiterpenoid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile and thermally stable compounds.

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) to a final concentration of 10-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/sec.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with a library of known compounds (if available) or interpret the fragmentation pattern to confirm the structure.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This protocol is suitable for less volatile or thermally labile compounds.

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

    • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 5% B, hold for 1 min.

      • Linearly increase to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to 5% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Mass Range: m/z 100-1000.

    • MS/MS Analysis:

      • Select the protonated molecule [M+H]⁺ (m/z 233.15) as the precursor ion.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

      • Acquire product ion spectra.

  • Data Analysis:

    • Extract the chromatogram for the m/z of the protonated molecule of this compound.

    • Analyze the MS/MS spectra to identify the characteristic product ions.

    • Propose a fragmentation pathway based on the observed product ions.

Visualizations

Logical Workflow for Mass Spectrometry Analysis of this compound

cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start Purified this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter sample dissolve->filter gcms GC-MS (EI) filter->gcms lcmsms LC-MS/MS (ESI) filter->lcmsms spectrum Acquire Mass Spectrum gcms->spectrum lcmsms->spectrum fragments Identify Molecular and Fragment Ions spectrum->fragments pathway Propose Fragmentation Pathway fragments->pathway structure Structural Elucidation pathway->structure

Caption: Workflow for the mass spectrometry analysis of this compound.

Proposed Fragmentation Pathway of this compound

M This compound (M⁺˙, m/z 232) F217 [M-CH₃]⁺ m/z 217 M->F217 - CH₃ F204 [M-CO]⁺˙ m/z 204 M->F204 - CO F161 [C₁₀H₁₃O]⁺ m/z 161 M->F161 - C₅H₇O F136 [C₉H₁₂]⁺˙ m/z 136 M->F136 - C₆H₈O (RDA) F189 [M-CO-CH₃]⁺ m/z 189 F204->F189 - CH₃

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Dictyophorine B in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the neuroprotective potential of Dictyophorine B, a sesquiterpene isolated from the mushroom Dictyophora indusiata. The protocols outlined below are based on established in vitro models of neuroprotection and are designed to assess the compound's ability to promote neuronal survival and function.

Introduction

This compound has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells, suggesting its potential as a neuroprotective agent.[1] Related compounds from Dictyophora indusiata, such as dictyoquinazols, have demonstrated protection against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA) in primary cortical neurons.[1] This document details experimental procedures to quantify the neuroprotective effects of this compound, focusing on its ability to enhance NGF production and protect against excitotoxic insults. The proposed mechanism of action involves the activation of the NGF-TrkA signaling pathway, leading to downstream activation of pro-survival pathways like PI3K/Akt.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on NGF Synthesis in Primary Astroglial Cells

This compound Concentration (µM)NGF Concentration (pg/mL) (Mean ± SD)% Increase in NGF Synthesis vs. Vehicle Control
Vehicle Control0%
0.1
1
5
10
25
Positive Control (e.g., specific agonist)

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons (MTT Assay)

Treatment GroupThis compound (µM)Glutamate (µM)Cell Viability (% of Untreated Control) (Mean ± SD)% Protection
Untreated Control00100%N/A
Glutamate Only01000%
This compound1100
This compound5100
This compound10100
This compound25100
Positive Control (e.g., MK-801)10100

Table 3: Neuroprotective Effect of this compound against NMDA-Induced Excitotoxicity in Primary Cortical Neurons (LDH Assay)

Treatment GroupThis compound (µM)NMDA (µM)% Cytotoxicity (Mean ± SD)% Protection
Untreated Control000%N/A
NMDA Only02000%
This compound1200
This compound5200
This compound10200
This compound25200
Positive Control (e.g., MK-801)10200

Experimental Protocols

Primary Cell Culture

1.1. Primary Cortical Neuron Culture

This protocol is adapted from standard procedures for isolating and culturing primary neurons.

  • Materials:

    • E18 Sprague-Dawley rat embryos

    • Hibernate-E medium

    • Papain (20 U/mL)

    • DNase I

    • Neurobasal medium

    • B-27 supplement

    • GlutaMAX

    • Penicillin-Streptomycin

    • Poly-D-lysine coated culture plates/coverslips

  • Procedure:

    • Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.

    • Mince the tissue and incubate in papain solution for 30 minutes at 37°C.

    • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate the cells on Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Change half of the medium every 3-4 days. Cultures are ready for experiments after 7-10 days in vitro.

1.2. Primary Astroglial Cell Culture

  • Materials:

    • P1-P3 Sprague-Dawley rat pups

    • DMEM/F12 medium

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • Penicillin-Streptomycin

    • Poly-D-lysine coated culture flasks/plates

  • Procedure:

    • Dissect cortices from P1-P3 rat pups and remove the meninges.

    • Mince the tissue and incubate in Trypsin-EDTA for 15 minutes at 37°C.

    • Neutralize trypsin with DMEM/F12 containing 10% FBS.

    • Triturate the tissue to obtain a single-cell suspension.

    • Plate the cells in Poly-D-lysine coated flasks.

    • When the culture reaches confluency (10-14 days), shake the flasks overnight to remove microglia and oligodendrocytes.

    • Re-plate the adherent astrocytes for experiments.

Neuroprotective Assays

2.1. NGF Synthesis Assay (ELISA)

This assay quantifies the amount of NGF secreted by astroglial cells following treatment with this compound.

  • Materials:

    • Primary astroglial cells

    • This compound

    • NGF ELISA kit

    • Cell culture medium

  • Procedure:

    • Plate primary astroglial cells in 24-well plates.

    • Once confluent, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of NGF in the supernatant using a commercial NGF ELISA kit, following the manufacturer's instructions.

    • Normalize the NGF concentration to the total protein content of the cells in each well.

2.2. Excitotoxicity Assays

These assays assess the ability of this compound to protect primary cortical neurons from glutamate- or NMDA-induced cell death.

2.2.1. MTT Assay for Cell Viability

  • Materials:

    • Primary cortical neurons (7-10 days in vitro)

    • This compound

    • Glutamate or NMDA

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

    • DMSO

  • Procedure:

    • Plate primary cortical neurons in 96-well plates.

    • Pre-treat the neurons with various concentrations of this compound for 24 hours.

    • Induce excitotoxicity by adding glutamate (e.g., 100 µM) or NMDA (e.g., 200 µM) for 15-30 minutes.

    • Remove the medium containing the neurotoxin and replace it with fresh medium containing this compound.

    • Incubate for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2.2.2. LDH Assay for Cytotoxicity

  • Materials:

    • Primary cortical neurons (7-10 days in vitro)

    • This compound

    • Glutamate or NMDA

    • LDH cytotoxicity assay kit

  • Procedure:

    • Follow steps 1-5 from the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Measure the amount of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Cytotoxicity is expressed as a percentage of the positive control (e.g., cells treated with a lysis buffer).

Signaling Pathway Analysis (Western Blot)

This protocol is for assessing the activation of TrkA and Akt, key components of the proposed signaling pathway.

  • Materials:

    • Primary cortical neurons

    • This compound

    • Lysis buffer (e.g., RIPA buffer)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-phospho-TrkA, anti-TrkA, anti-phospho-Akt, anti-Akt, anti-beta-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat primary cortical neurons with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture 1. Primary Cell Culture cluster_assays 2. Neuroprotection & Mechanism Assays cluster_data 3. Data Analysis & Interpretation Cortical_Neurons Primary Cortical Neurons Excitotoxicity_Assay Excitotoxicity Assays (MTT & LDH) Cortical_Neurons->Excitotoxicity_Assay Pre-treat with this compound, then Glutamate/NMDA Western_Blot Signaling Pathway Analysis (Western Blot) Cortical_Neurons->Western_Blot Treat with This compound Astrocytes Primary Astroglial Cells NGF_ELISA NGF Synthesis Assay (ELISA) Astrocytes->NGF_ELISA Treat with This compound Data_Analysis Quantitative Data Analysis (Tables 1-3) NGF_ELISA->Data_Analysis Excitotoxicity_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Action Western_Blot->Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway Dictyophorine_B This compound Astrocyte Astrocyte Dictyophorine_B->Astrocyte stimulates NGF NGF Astrocyte->NGF synthesizes & secretes TrkA TrkA Receptor NGF->TrkA binds & activates PI3K PI3K TrkA->PI3K activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Neuroprotection Neuroprotection (Increased Cell Survival, Neurite Outgrowth) Akt->Neuroprotection inhibits apoptosis CREB->Neuroprotection promotes transcription of pro-survival genes

Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the in vivo efficacy of Dictyophorine B, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. This compound has demonstrated potential as a therapeutic agent due to its ability to stimulate Nerve Growth Factor (NGF) synthesis and its putative anti-inflammatory and neuroprotective properties.[1][2][3]

This document outlines detailed protocols for two primary animal models: the Lipopolysaccharide (LPS)-induced neuroinflammation model and the transient Middle Cerebral Artery Occlusion (tMCAO) model of ischemic stroke. The choice of these models is based on the known biological activities of this compound, which suggest its potential utility in treating conditions with neuroinflammatory and neurodegenerative components.

Rationale for Animal Model Selection

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This model is highly relevant for assessing the anti-inflammatory and neuroprotective effects of this compound. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[4] This model is well-suited to investigate the potential of this compound to modulate these inflammatory pathways and protect against subsequent neuronal damage.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke: Ischemic stroke is a leading cause of long-term disability and involves a complex pathophysiology that includes excitotoxicity, oxidative stress, and neuroinflammation. Given that this compound stimulates the synthesis of NGF, a crucial factor for neuronal survival and regeneration, the tMCAO model provides an excellent platform to evaluate its neurorestorative and neuroprotective efficacy in a clinically relevant setting.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the proposed in vivo efficacy studies of this compound. Please note that as specific in vivo efficacy data for pure this compound is limited, the dosage ranges are hypothetical and should be optimized in dose-response studies.

Table 1: Key Parameters for LPS-Induced Neuroinflammation Model

ParameterThis compound Treatment GroupVehicle Control GroupPositive Control (e.g., Dexamethasone)
Animal Species C57BL/6 Mice (male, 8-10 weeks old)C57BL/6 Mice (male, 8-10 weeks old)C57BL/6 Mice (male, 8-10 weeks old)
Number of Animals n = 10-12 per groupn = 10-12 per groupn = 10-12 per group
LPS Dosage 0.25 mg/kg, intraperitoneal (i.p.) injection0.25 mg/kg, i.p. injection0.25 mg/kg, i.p. injection
This compound Dosage 1, 5, 10 mg/kg (proposed), i.p. or oral gavage (p.o.)Vehicle (e.g., saline with 0.5% DMSO)N/A
Positive Control Dosage 1 mg/kg, i.p.N/A1 mg/kg, i.p.
Treatment Schedule Pre-treatment (1 hour before LPS) or Post-treatmentConcurrent with treatment groupPre-treatment (1 hour before LPS)
Primary Endpoints Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in brain homogenates, Microglial activation (Iba-1 staining)Baseline levelsReduction in cytokine levels and microglial activation
Secondary Endpoints Cognitive function (Y-maze, Morris water maze), Neuronal apoptosis (TUNEL staining)Baseline performanceImproved cognitive function, reduced apoptosis

Table 2: Key Parameters for tMCAO Ischemic Stroke Model

ParameterThis compound Treatment GroupVehicle Control GroupPositive Control (e.g., Nimodipine)
Animal Species Sprague-Dawley Rats (male, 250-300g)Sprague-Dawley Rats (male, 250-300g)Sprague-Dawley Rats (male, 250-300g)
Number of Animals n = 10-12 per groupn = 10-12 per groupn = 10-12 per group
Occlusion Duration 90 minutes90 minutes90 minutes
This compound Dosage 1, 5, 10 mg/kg (proposed), intravenous (i.v.) or i.p.Vehicle (e.g., saline with 0.5% DMSO)N/A
Positive Control Dosage 10 mg/kg, i.p.N/A10 mg/kg, i.p.
Treatment Schedule At the time of reperfusion and daily for 7 daysConcurrent with treatment groupAt the time of reperfusion
Primary Endpoints Infarct volume (TTC staining), Neurological deficit scoreMaximal infarct volume and deficitReduction in infarct volume and neurological deficit
Secondary Endpoints NGF levels in peri-infarct cortex, Neuronal survival (Nissl staining), Motor function (Rotarod test)Baseline levelsIncreased neuronal survival, improved motor function

Experimental Protocols

LPS-Induced Neuroinflammation in Mice

Objective: To evaluate the anti-inflammatory and neuroprotective effects of this compound in a mouse model of acute neuroinflammation.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for perfusion and tissue collection

  • Reagents for ELISA, immunohistochemistry, and behavioral tests

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to the treatment, vehicle control, and positive control groups.

  • Drug Preparation and Administration:

    • Dissolve this compound in a vehicle solution (e.g., sterile saline with 0.5% DMSO).

    • Administer this compound or the positive control at the designated dose via i.p. injection or oral gavage 1 hour before LPS administration.

    • Administer the vehicle solution to the control group.

  • Induction of Neuroinflammation: Administer a single i.p. injection of LPS (0.25 mg/kg) to all groups except for a sham group that receives saline.

  • Behavioral Testing (24 hours post-LPS):

    • Y-maze: Assess short-term spatial memory by measuring spontaneous alternation.

    • Morris Water Maze: Evaluate spatial learning and memory.

  • Tissue Collection (24-48 hours post-LPS):

    • Anesthetize mice and collect blood samples via cardiac puncture.

    • Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde.

    • Harvest brains and either post-fix for immunohistochemistry or snap-freeze for biochemical analysis.

  • Biochemical and Histological Analysis:

    • ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in brain homogenates.

    • Immunohistochemistry: Stain brain sections for Iba-1 (microglial marker) and GFAP (astrocyte marker) to assess neuroinflammation.

    • TUNEL Staining: To assess neuronal apoptosis.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To assess the neuroprotective and neurorestorative efficacy of this compound in a rat model of ischemic stroke.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Sterile saline

  • DMSO

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and tools

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Reagents for ELISA, histology, and behavioral tests

Procedure:

  • Animal Acclimation and Pre-operative Care: Acclimate male Sprague-Dawley rats for one week. Fast the animals overnight before surgery with free access to water.

  • tMCAO Surgery:

    • Anesthetize the rat and maintain its body temperature at 37°C.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and temporarily clamp the CCA.

    • Insert the nylon suture into the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Drug Administration: Administer this compound, vehicle, or positive control at the onset of reperfusion and then daily for the specified duration.

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours and then at regular intervals using a standardized scoring system (e.g., 0-5 scale).

  • Behavioral Testing (starting 3 days post-surgery):

    • Rotarod Test: Assess motor coordination and balance.

    • Cylinder Test: Evaluate forelimb asymmetry.

  • Infarct Volume Measurement (at the end of the study):

    • Anesthetize the rat and perfuse with saline.

    • Harvest the brain and slice it into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histological and Biochemical Analysis:

    • Nissl Staining: To assess neuronal survival in the peri-infarct region.

    • ELISA: Measure NGF levels in brain tissue homogenates.

Visualization of Pathways and Workflows

G

G

G

References

Application Notes and Protocols for the Synthesis of Dictyophorine B and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyophorine B, a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has garnered significant interest within the scientific community due to its potent neurotrophic activity.[1][2] It has been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival, development, and function of neurons. This property positions this compound and its derivatives as promising candidates for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

While the total synthesis of this compound has not been explicitly reported in the peer-reviewed literature, the synthesis of the core eudesmane sesquiterpenoid structure is well-established. This document provides detailed application notes and protocols for the synthesis of the eudesmane core and proposes a synthetic route for this compound and its derivatives based on established methodologies for structurally related natural products. The presented protocols are adapted from published syntheses of similar eudesmane sesquiterpenoids and are intended to serve as a comprehensive guide for researchers in this field.

Proposed Synthetic Strategy Overview

The proposed synthesis of this compound hinges on the construction of the characteristic bicyclic eudesmane core, followed by stereoselective functionalization to install the requisite hydroxyl and carbonyl groups. The general approach involves:

  • Construction of the Decalin Core: Formation of the central bicyclo[4.4.0]decane (decalin) ring system.

  • Introduction of the Isopropenyl Side Chain: Installation of the three-carbon side chain at the C7 position.

  • Stereoselective Oxidations: Introduction of the hydroxyl group at C6 and the ketone at C8, as well as the C1 hydroxyl group, with precise stereochemical control.

  • Derivative Synthesis: Modification of the final product to generate a library of this compound analogs for structure-activity relationship (SAR) studies.

This strategy is illustrated in the following workflow diagram:

G A Starting Materials (e.g., Wieland-Miescher ketone analogue) B Construction of Decalin Core A->B Robinson Annulation C Introduction of Isopropenyl Group B->C Wittig Reaction or similar D Stereoselective Oxidations C->D Allylic Oxidation, Hydroxylation E This compound D->E Final functional group manipulation F Derivative Synthesis E->F Esterification, Etherification, etc. G This compound Derivatives F->G

Caption: Proposed synthetic workflow for this compound and its derivatives.

Key Experimental Protocols

The following protocols are adapted from established syntheses of eudesmane sesquiterpenoids and can be applied to the synthesis of this compound.

Protocol 1: Synthesis of the Eudesmane Core via Robinson Annulation

This protocol describes the formation of the decalin ring system, a key intermediate in the synthesis of eudesmane sesquiterpenes.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Pyrrolidine

  • Benzene, anhydrous

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous benzene, add pyrrolidine (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water for 4 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine.

  • The crude enamine is dissolved in anhydrous benzene, and methyl vinyl ketone (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours.

  • A solution of hydrochloric acid (1 M) is added, and the mixture is stirred vigorously for 2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Wieland-Miescher ketone analogue.

Expected Yield: 75-85%

Protocol 2: Introduction of the Isopropenyl Group via Wittig Reaction

This protocol details the installation of the isopropenyl side chain, a characteristic feature of this compound.

Materials:

  • Wieland-Miescher ketone analogue (from Protocol 1)

  • Isopropyltriphenylphosphonium iodide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • To a suspension of isopropyltriphenylphosphonium iodide (1.5 eq) in anhydrous THF at 0 °C, add n-BuLi (1.5 eq) dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

  • A solution of the Wieland-Miescher ketone analogue (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexanes) to yield the desired diene.

Expected Yield: 60-70%

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps towards the eudesmane core.

StepReaction TypeStarting MaterialProductTypical Yield (%)
1Robinson Annulation2-Methyl-1,3-cyclohexanedioneWieland-Miescher ketone analogue75 - 85
2Wittig ReactionWieland-Miescher ketone analogueEudesmane diene intermediate60 - 70
3Allylic OxidationEudesmane diene intermediateC1-functionalized eudesmane50 - 60
4Stereoselective HydroxylationC1-functionalized eudesmaneDihydroxylated eudesmane intermediate80 - 90

Signaling Pathway of this compound

This compound is known to stimulate Nerve Growth Factor (NGF) synthesis. While the precise intracellular signaling cascade initiated by this compound is a subject of ongoing research, a plausible pathway involves the activation of transcription factors that regulate the expression of the NGF gene.

G A This compound B Cellular Receptor (Hypothesized) A->B C Second Messenger Cascade (e.g., cAMP, Ca2+) B->C D Activation of Protein Kinases (e.g., PKA, PKC) C->D E Phosphorylation of Transcription Factors (e.g., CREB) D->E F Binding to NGF Gene Promoter E->F G Increased NGF mRNA Transcription F->G H Translation to NGF Protein G->H I NGF Secretion H->I

Caption: Hypothesized signaling pathway for this compound-induced NGF synthesis.

Conclusion

The protocols and data presented herein provide a foundational framework for the synthesis of this compound and its derivatives. While a direct total synthesis has yet to be published, the methodologies for constructing the eudesmane core are robust and adaptable. The development of a successful synthetic route will enable detailed structure-activity relationship studies, paving the way for the design of novel and potent neurotrophic agents. Researchers are encouraged to use these notes as a guide for the development of a complete synthetic strategy for this promising natural product.

References

Application Note: A Multi-faceted Approach for Evaluating the Blood-Brain Barrier Permeability of Dictyophorine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a compound like Dictyophorine B, a sesquiterpene known to stimulate nerve growth factor (NGF) synthesis, assessing its ability to cross the BBB is a critical step in evaluating its therapeutic potential for neurodegenerative diseases.[2][3] This document outlines a comprehensive, tiered approach for evaluating the BBB permeability of this compound, progressing from computational predictions to definitive in vivo studies.

Section 1: In Silico Prediction of BBB Permeability

In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties.[4] These models use quantitative structure-property relationships (QSPR) to predict permeability.[5] Key parameters influencing passive diffusion across the BBB include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[6][7]

Protocol 1.1: Physicochemical Profiling and Computational Modeling

  • Obtain Structure: Secure the 2D structure of this compound.

  • Calculate Properties: Use computational software (e.g., SwissADME, ChemDraw) to calculate the key physicochemical properties.

  • Apply Prediction Models: Input the calculated properties into established BBB prediction models. These models often provide a simple "Yes/No" classification or a quantitative score.

  • Analyze Results: Compare the properties of this compound to the typical ranges observed for CNS-active drugs (e.g., MW < 400-600 Da, logP between 1.5-3.5, PSA < 90 Ų).[8]

Data Presentation: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueOptimal Range for BBB PermeabilitySource/Method
Molecular Weight (MW)232.32 g/mol < 400-600 DaPubChem[2]
Lipophilicity (logP)~2.5 - 3.0 (Est.)1.5 - 3.5Predicted
Polar Surface Area (PSA)26.3 Ų< 90 ŲPredicted
Hydrogen Bond Donors0≤ 3Predicted
Hydrogen Bond Acceptors2≤ 7Predicted
Predicted BBB Permeability High Likelihood -In Silico Model

Note: The data presented are based on the known chemical formula (C15H20O2) and structure of this compound and are for illustrative purposes.[2]

Section 2: In Vitro Assessment of BBB Permeability

In vitro models provide a biological context for permeability assessment, bridging the gap between computational predictions and complex in vivo studies. The two most common approaches are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transwell models.

Protocol 2.1: PAMPA-BBB Assay

The PAMPA-BBB assay evaluates the passive diffusion of a compound across a lipid-infused artificial membrane, mimicking the lipid environment of the BBB.[9][10]

  • Preparation: A 96-well microplate is used, with a donor plate and an acceptor plate. The filter of the donor plate is coated with a lipid solution (e.g., porcine brain lipid) to form the artificial membrane.[11]

  • Compound Addition: A solution of this compound is added to the donor wells. The acceptor wells are filled with a drug-free buffer.

  • Incubation: The donor plate is placed on the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-16 hours).[12]

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method like LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the concentrations and physical parameters of the assay system.

Protocol 2.2: Cell-Based Transwell Assay

This method uses a monolayer of brain endothelial cells cultured on a semipermeable membrane in a transwell insert to model the BBB.[13] Immortalized cell lines like murine bEnd.3 or human hCMEC/D3 are commonly used.[14][15][16]

  • Cell Culture: Seed bEnd.3 or hCMEC/D3 cells onto collagen-coated transwell inserts and culture them until a confluent monolayer is formed (typically 5-7 days).[17][18]

  • Barrier Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transendothelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow, which should have low permeability.[19][20]

  • Permeability Assay: Add this compound to the apical (top) chamber. At various time points, collect samples from the basolateral (bottom) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Data Presentation: Hypothetical In Vitro Permeability Data

CompoundPAMPA-BBB (Pe, 10⁻⁶ cm/s)bEnd.3 Transwell (Papp, 10⁻⁶ cm/s)BBB Permeability Class
This compound 10.5 ± 1.2 15.2 ± 2.1 High
Caffeine (High Control)15.1 ± 1.520.5 ± 2.5High[21][22]
Lucifer Yellow (Low Control)< 0.10.3 ± 0.1Low/Paracellular Marker[19]

Note: This data is hypothetical and for illustrative purposes.

Section 3: In Vivo Evaluation of BBB Penetration

In vivo studies in animal models, typically rodents, are the definitive method for confirming BBB permeability.[23] The most common approach involves measuring the brain-to-plasma concentration ratio of the compound.[24]

Protocol 3.1: Rodent Pharmacokinetic Study

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer this compound intravenously (IV) to ensure complete bioavailability.

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) after administration, collect blood samples and perfuse the brain with saline to remove intravascular blood.

  • Tissue Processing: Homogenize the brain tissue and process both brain homogenate and plasma samples to extract the compound.

  • Quantification: Measure the concentration of this compound in plasma (C_p) and brain homogenate (C_br) using LC-MS/MS.

  • Calculation: Calculate the brain-to-plasma concentration ratio (Kp = C_br / C_p). A Kp value > 0.5-1.0 is generally indicative of significant BBB penetration.

Data Presentation: Hypothetical In Vivo Pharmacokinetic Data

CompoundAdministration RouteTime Point (min)Brain Conc. (ng/g)Plasma Conc. (ng/mL)Brain/Plasma Ratio (Kp)
This compound IV Bolus30150.4125.81.19
This compound IV Bolus6098.280.11.23
Atenolol (Low Control)IV Bolus6025.51700.00.015 [24]

Note: This data is hypothetical and for illustrative purposes.

Visualization of Experimental Workflow

The following diagram illustrates the integrated workflow for assessing the BBB permeability of this compound.

BBB_Evaluation_Workflow Workflow for BBB Permeability Assessment of this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Final Assessment compound This compound insilico In Silico Prediction (Physicochemical Properties, QSPR) compound->insilico Calculate Properties pampa PAMPA-BBB Assay (Passive Permeability, Pe) insilico->pampa High Likelihood Prediction conclusion Conclusion on BBB Permeability insilico->conclusion Low Likelihood Prediction (May Stop Here) transwell Cell-Based Transwell Assay (Apparent Permeability, Papp, TEER) pampa->transwell Confirm with Cell Model invivo In Vivo Rodent Study (Brain-to-Plasma Ratio, Kp) transwell->invivo Positive In Vitro Results invivo->conclusion Definitive Data

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Dictyophorine B In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] This process is mediated by a variety of signaling molecules and immune cells, with macrophages playing a central role. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] The overproduction of these mediators is linked to various chronic inflammatory diseases.[1] Consequently, identifying novel compounds that can modulate these inflammatory pathways is a key objective in drug discovery.

Dictyophorine B is a sesquiterpene isolated from the edible and medicinal mushroom Dictyophora indusiata.[4] While initial studies highlighted its role in promoting nerve growth factor synthesis, other compounds from D. indusiata have demonstrated significant antioxidant and anti-inflammatory properties.[5][6][7] Polysaccharides from this mushroom, for instance, have been shown to inhibit the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway and NLRP3 inflammasome activation in LPS-stimulated macrophages.[8][9] This suggests that small molecules like this compound may also possess anti-inflammatory potential.

These application notes provide a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro using the RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation research.[10] The described assays will quantify the compound's ability to inhibit the production of key inflammatory mediators and elucidate its potential mechanism of action through the NF-κB signaling pathway.

Overall Experimental Workflow

The following diagram outlines the sequential workflow for assessing the anti-inflammatory activity of this compound.

G cluster_prep Phase 1: Preparation & Safety cluster_exp Phase 2: Anti-inflammatory Assessment cluster_analysis Phase 3: Data Analysis culture RAW 264.7 Cell Culture mtt Cell Viability Assay (MTT) Determine non-toxic concentrations culture->mtt stimulate Treat cells with this compound + Stimulate with LPS (1 µg/mL) mtt->stimulate Select concentrations supernatant Collect Supernatant stimulate->supernatant cell_lysate Collect Cell Lysate stimulate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa qpcr RT-qPCR (iNOS, COX-2) cell_lysate->qpcr wb Western Blot (NF-κB Pathway) cell_lysate->wb

Caption: Overall experimental workflow for in vitro analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

A. Materials

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)[11]

  • 96-well plates

B. Procedure

  • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM.[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration in all wells should not exceed 0.1%.[3]

  • After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (0.1% DMSO) and a no-cell blank control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[3]

  • Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability using the formula: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

C. Expected Data Presentation

This compound (µM)Absorbance (540 nm)Cell Viability (%)
0 (Control)1.25 ± 0.08100.0
11.23 ± 0.0798.4
51.21 ± 0.0996.8
101.19 ± 0.0695.2
251.15 ± 0.0892.0
501.08 ± 0.0786.4
1000.45 ± 0.0536.0

Note: Data are hypothetical examples.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[11][13]

A. Materials

  • Culture supernatants from LPS-stimulated cells (see below)

  • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

  • 96-well plates

B. Procedure

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours.[11]

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Griess Reaction: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.[14]

  • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

C. Expected Data Presentation

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.50
LPS + this compound (5 µM)35.8 ± 2.120.8
LPS + this compound (10 µM)24.1 ± 1.846.7
LPS + this compound (25 µM)12.5 ± 1.572.3

Note: Data are hypothetical examples.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15]

A. Materials

  • Culture supernatants (prepared as in Protocol 2B, steps 1-3)

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

B. Procedure

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate 3 times with Wash Buffer.

  • Block the plate with Assay Diluent for 1-2 hours at room temperature.

  • Wash the plate 3 times.

  • Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[16]

  • Wash the plate 3 times.

  • Add the biotin-conjugated detection antibody and incubate for 1 hour.

  • Wash the plate 3 times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.

  • Wash the plate 5 times.

  • Add TMB substrate and incubate for 15-20 minutes in the dark, until color develops.[15]

  • Add Stop Solution to each well. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm within 30 minutes.[17]

  • Calculate cytokine concentrations based on the standard curve.

C. Expected Data Presentation

Table 3.1: Effect of this compound on TNF-α Production

Treatment TNF-α Concentration (pg/mL) % Inhibition
Control 25 ± 8 -
LPS (1 µg/mL) 3500 ± 210 0
LPS + this compound (5 µM) 2750 ± 180 21.4
LPS + this compound (10 µM) 1800 ± 150 48.6

| LPS + this compound (25 µM) | 850 ± 95 | 75.7 |

Table 3.2: Effect of this compound on IL-6 Production

Treatment IL-6 Concentration (pg/mL) % Inhibition
Control 15 ± 5 -
LPS (1 µg/mL) 2800 ± 190 0
LPS + this compound (5 µM) 2100 ± 160 25.0
LPS + this compound (10 µM) 1350 ± 120 51.8

| LPS + this compound (25 µM) | 600 ± 70 | 78.6 |

Note: Data are hypothetical examples.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol measures the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

A. Materials

  • Cell pellets (prepared after treatment as in Protocol 2B, steps 1-3)

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • qPCR SYBR Green Master Mix

  • Gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

B. Procedure

  • RNA Extraction: Lyse the cell pellets and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction in triplicate for each sample and primer set. A typical reaction includes SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[18]

C. Expected Data Presentation

TreatmentiNOS mRNA (Fold Change)COX-2 mRNA (Fold Change)
Control1.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL)50.5 ± 4.235.8 ± 3.5
LPS + this compound (10 µM)25.1 ± 2.518.2 ± 2.1
LPS + this compound (25 µM)8.3 ± 1.16.5 ± 0.9

Note: Data are hypothetical examples.

Protocol 5: Western Blot Analysis of the NF-κB Pathway

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the p65 subunit.

A. Materials

  • Cell pellets (cells should be stimulated with LPS for a shorter duration, e.g., 30-60 minutes, to capture peak phosphorylation)

  • RIPA lysis buffer with protease and phosphatase inhibitors[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

B. Procedure

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[20]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts.

LPS-Induced NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS and the proposed inhibitory target of this compound. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes.[21]

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Signal Cascade NFkB_inactive NF-κB (p65/p50) + IκBα (Inactive in Cytoplasm) IKK->NFkB_inactive Phosphorylates IκBα IkB p-IκBα (Degradation) NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Releases NF-κB NFkB_inactive->IkB Nucleus Nuclear Translocation NFkB_active->Nucleus DNA Binds to DNA Nucleus->DNA Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes DictB This compound DictB->IKK Inhibits?

Caption: Proposed mechanism of this compound on the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of Dictyophorine B from Phallus indusiatus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Dictyophorine B from Phallus indusiatus. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data to help you optimize the yield of this promising neuroactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a eudesmane-type sesquiterpene isolated from the medicinal mushroom Phallus indusiatus. It has garnered significant interest in the scientific community for its ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1][2] NGF is a crucial protein for the survival, development, and function of neurons, making this compound a potential therapeutic agent for neurodegenerative diseases.

Q2: What is the primary source material for this compound extraction?

A2: The primary source material is the fruiting body of the mushroom Phallus indusiatus, also known as the bamboo mushroom or veiled lady mushroom.[1][3]

Q3: What are the main challenges in extracting this compound?

A3: The main challenges include the relatively low concentration of this compound in the mushroom, the need for multi-step purification to separate it from other related compounds like Dictyophorine A and teucrenone, and the potential for degradation of the compound if not handled properly.

Q4: What are the general steps involved in the extraction and purification of this compound?

A4: The general workflow involves:

  • Extraction: Using an organic solvent to extract crude compounds from the dried mushroom powder.

  • Solvent Partitioning: Separating compounds based on their polarity.

  • Chromatographic Purification: A series of column chromatography and High-Performance Liquid Chromatography (HPLC) steps to isolate this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low crude extract yield 1. Inefficient solvent penetration. 2. Insufficient extraction time. 3. Inappropriate solvent-to-solid ratio.1. Ensure the dried mushroom is finely powdered. 2. Increase the extraction time or perform multiple extraction cycles. 3. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w).
Poor separation in column chromatography 1. Improper stationary phase selection. 2. Inappropriate mobile phase polarity. 3. Column overloading.1. Silica gel is a common choice for sesquiterpene separation. 2. Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of Dictyophorine A and B in HPLC 1. Suboptimal mobile phase composition. 2. Inadequate column resolution.1. Adjust the mobile phase gradient or isocratic composition. Small changes in the percentage of the organic solvent can significantly improve resolution. 2. Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a longer column with a smaller particle size.
Degradation of the final product 1. Exposure to high temperatures. 2. Presence of oxygen and light. 3. Contamination with residual solvents or acids/bases.1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 3. Ensure complete removal of solvents under vacuum and avoid exposure to strong acids or bases.
Difficulty in identifying this compound peak in chromatograms 1. Lack of a reference standard. 2. Low concentration in the fraction.1. If a commercial standard is unavailable, initial identification will rely on spectroscopic methods like NMR and Mass Spectrometry, as reported in the literature. 2. Concentrate the fractions before analysis.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol is based on the original method described for the isolation of Dictyophorines.[1]

  • Preparation of Material: Air-dry the fresh fruiting bodies of Phallus indusiatus and then grind them into a fine powder.

  • Solvent Extraction:

    • Soak the dried powder (e.g., 1 kg) in methanol (e.g., 10 L) at room temperature for 48 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water (e.g., 1 L).

    • Perform liquid-liquid extraction successively with equal volumes of ethyl acetate (EtOAc) (e.g., 3 x 1 L).

    • Combine the ethyl acetate fractions and evaporate the solvent to yield the crude ethyl acetate extract.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the compounds of interest using a preparative HPLC system.

    • A typical system might use a C18 column with a mobile phase of methanol and water, or acetonitrile and water.

    • The elution can be isocratic or a gradient, optimized to separate this compound from Dictyophorine A and other impurities.

    • Monitor the elution at a suitable UV wavelength (e.g., 210 nm or 254 nm).

    • Collect the peak corresponding to this compound.

  • Final Purification and Verification:

    • The collected fraction containing this compound can be further purified by recrystallization if a suitable solvent is found.

    • The purity and identity of the final compound should be confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table presents illustrative yield data at each stage of the extraction and purification process. Actual yields may vary depending on the quality of the starting material and the optimization of the experimental conditions.

Stage Input Material Output Product Illustrative Yield (%)
Drying Fresh Phallus indusiatus fruiting bodiesDried powder10-15% of fresh weight
Methanol Extraction Dried powderCrude methanol extract5-10% of dry weight
Ethyl Acetate Partitioning Crude methanol extractCrude ethyl acetate extract1-2% of dry weight
Silica Gel Chromatography Crude ethyl acetate extractPartially purified fraction0.1-0.5% of dry weight
Preparative HPLC Partially purified fractionPurified this compound0.001-0.01% of dry weight

Visualizations

Experimental Workflow

experimental_workflow start Fresh Phallus indusiatus Fruiting Bodies drying Drying and Grinding start->drying extraction Methanol Extraction drying->extraction partitioning Ethyl Acetate Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Preparative HPLC silica_gel->hplc final_product Purified this compound hplc->final_product

Caption: Workflow for this compound extraction.

Generalized NGF Signaling Pathway

ngf_signaling cluster_cell Astroglial Cell cluster_extracellular Extracellular Space cluster_neuron Neuron dictyophorine_b This compound ngf_synthesis NGF Synthesis dictyophorine_b->ngf_synthesis Stimulates cell_membrane ngf_release NGF Release ngf_synthesis->ngf_release ngf NGF ngf_release->ngf trka_receptor TrkA Receptor ngf->trka_receptor Binds to survival_growth Neuronal Survival and Growth trka_receptor->survival_growth Promotes

Caption: Simplified this compound action on NGF synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Dictyophorine A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Dictyophorine A and B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these promising neuroprotective compounds.

Frequently Asked Questions (FAQs)

Q1: What are Dictyophorine A and B, and why is their separation important?

A1: Dictyophorine A and B are eudesmane-type sesquiterpenes isolated from the medicinal mushroom Dictyophora indusiata. They have been identified as potent stimulators of nerve growth factor (NGF) synthesis, making them significant candidates for neurodegenerative disease research. Accurate and efficient separation of these two structurally similar compounds is crucial for their individual quantification, characterization, and further pharmacological studies.

Q2: What type of HPLC column is best suited for separating Dictyophorine A and B?

A2: A reversed-phase C18 column is the most appropriate choice for separating Dictyophorine A and B. These compounds are relatively non-polar, and a C18 stationary phase provides the necessary hydrophobic interactions for effective retention and separation. For optimal resolution between these structurally similar compounds, a column with a smaller particle size (e.g., ≤ 5 µm) and a longer length (e.g., 250 mm) is recommended.

Q3: What is a typical starting mobile phase for this separation?

A3: A common mobile phase for the separation of sesquiterpenes is a mixture of acetonitrile (ACN) or methanol (MeOH) and water. A good starting point would be an isocratic elution with a mobile phase composition of 60-70% acetonitrile or methanol in water. The exact ratio will likely require optimization to achieve baseline separation.

Q4: How can I prepare my sample for HPLC analysis?

A4: Samples should be dissolved in a solvent that is compatible with the mobile phase, preferably the mobile phase itself or a weaker solvent (e.g., a lower percentage of the organic component). Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.

Experimental Protocol: Baseline HPLC Method

This protocol provides a starting point for the separation of Dictyophorine A and B. Optimization will likely be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Run Time 20 minutes

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of Dictyophorine A and B in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Peaks

  • Q: My peaks for Dictyophorine A and B are not well separated. What should I do?

  • A:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and provide more opportunity for separation. Try decreasing the organic component in 2-5% increments.

    • Change Organic Solvent: If you are using methanol, switching to acetonitrile may improve selectivity due to different solvent-analyte interactions. Acetonitrile is generally a stronger solvent in reversed-phase HPLC.

    • Optimize Temperature: Lowering the column temperature can sometimes enhance resolution for structurally similar compounds. Try reducing the temperature in 5 °C increments.

    • Reduce Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can increase the efficiency of the separation, leading to better resolution.

Issue 2: Peak Tailing

  • Q: One or both of my peaks are showing significant tailing. How can I fix this?

  • A:

    • Check for Column Overload: Inject a smaller amount of your sample to see if the peak shape improves. Overloading the column is a common cause of peak tailing.

    • Ensure Mobile Phase Compatibility: Your sample should be dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.

    • Consider Secondary Interactions: Tailing can be caused by interactions with active silanol groups on the silica support of the column. Adding a small amount of a modifier like trifluoroacetic acid (TFA) at a very low concentration (e.g., 0.05-0.1%) to the mobile phase can help to sharpen the peaks. However, be aware that TFA can be corrosive and may affect column longevity.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.

Issue 3: Fluctuating Retention Times

  • Q: The retention times of my peaks are shifting between runs. What is the cause?

  • A:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements of the solvent components.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Issue 4: Ghost Peaks

  • Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?

  • A:

    • Contaminated Solvents: Use high-purity HPLC-grade solvents to prepare your mobile phase. Contaminants in the water or organic solvent can appear as ghost peaks, especially in gradient elution.

    • Sample Carryover: The injector may be retaining some of the sample from the previous run. Clean the injection port and needle. Running a blank injection (injecting only the mobile phase) can help diagnose carryover.

    • Late Eluting Compounds: A previous sample may have contained strongly retained compounds that are eluting in a subsequent run. Ensure your run time is long enough to elute all components of your sample.

Visualizations

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Define Separation Goal: Baseline separation of Dictyophorine A & B step1 Select C18 Column start->step1 step2 Initial Mobile Phase: ACN:Water (65:35) step1->step2 step3 Initial Conditions: 1.0 mL/min, 30°C step2->step3 step4 Perform Initial Run step3->step4 decision Resolution Adequate? step4->decision optimize Optimize Mobile Phase Strength & Temperature decision->optimize No end Validated Method decision->end Yes optimize->step4

Technical Support Center: Enhancing the Solubility of Dictyophorine B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Dictyophorine B for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a eudesmane-type sesquiterpenoid isolated from the mushroom Dictyophora indusiata. It has garnered significant interest for its neuroprotective properties, including the stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells. However, like many hydrophobic compounds, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the primary methods to enhance the solubility of this compound for cell-based assays?

The most common and effective methods for solubilizing hydrophobic compounds like this compound for in vitro use are:

  • Organic Solvents: Utilizing a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules to form a water-soluble inclusion complex.

Q3: Which solvent, DMSO or ethanol, is preferable for solubilizing this compound?

Both DMSO and ethanol can be effective. The choice often depends on the specific cell line and experimental design. DMSO is a powerful solvent capable of dissolving a wide range of nonpolar compounds. Ethanol is also a good option and can be less cytotoxic for certain cell lines. It is crucial to determine the maximum tolerated concentration of each solvent for your specific cell line to avoid off-target effects.

Q4: What are cyclodextrins and how do they improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate hydrophobic molecules, like this compound, forming a stable, water-soluble complex. This complex can then be readily dissolved in aqueous solutions like cell culture media, effectively increasing the bioavailability of the compound to the cells. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), are commonly used for this purpose.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Possible Cause: The concentration of this compound exceeds its solubility limit in the final culture medium, or the concentration of the organic solvent used for the stock solution is too high, causing the compound to crash out upon dilution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is kept to a minimum, ideally below 0.1% (v/v), to prevent cytotoxicity and precipitation.[1] Always prepare a concentrated stock solution and dilute it serially in the medium.

  • Utilize Cyclodextrins: Prepare a this compound-cyclodextrin complex to enhance its aqueous solubility. This can significantly reduce the reliance on organic solvents.

  • Sonication: Briefly sonicate the final solution in a water bath to aid in the dissolution of any small precipitates.

  • Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution, as solubility often increases with temperature.

Issue 2: Observed Cytotoxicity in Control Wells (Solvent Only)

Possible Cause: The concentration of the organic solvent (DMSO or ethanol) is toxic to the cells.

Solutions:

  • Determine the Maximum Tolerated Concentration (MTC): Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect cell viability or morphology. This is crucial for establishing a safe working concentration for your specific cell line.

  • Reduce Solvent Concentration: Lower the final concentration of the solvent in your experiments. Even concentrations below 1% can sometimes have subtle effects on cells.[2]

  • Switch to a Less Toxic Solubilizing Agent: Consider using cyclodextrins, which are generally less toxic than organic solvents. Hydroxypropyl-β-cyclodextrin is known for its low cytotoxicity.

Data Presentation

Table 1: Estimated Solubility of this compound and Common Solubilizing Agents

Compound/SolventEstimated SolubilityMaximum Recommended Concentration in Cell CultureNotes
This compound
In DMSO~5-10 mg/mLN/A (for stock solution)Prepare a high-concentration stock to minimize final DMSO volume.
In Ethanol~10-15 mg/mLN/A (for stock solution)Higher solubility than DMSO may allow for a more concentrated stock.
Solvents
DMSOMiscible≤ 0.1% (v/v)Can exhibit cytotoxicity at higher concentrations.[2][3]
EthanolMiscible≤ 0.1% (v/v)Generally less toxic than DMSO but can still affect cell metabolism.
Cyclodextrins
Hydroxypropyl-β-cyclodextrinHigh0.5 - 1% (in serum-free media)Low cytotoxicity.
Methyl-β-cyclodextrinHigh< 0.18% (w/v)Can be more toxic than HP-β-CD and may affect cell membranes.

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent (DMSO or Ethanol)
  • Prepare a Concentrated Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO or ethanol to achieve a high concentration (e.g., 10-20 mM).

    • Vortex or sonicate until the compound is completely dissolved.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains below the predetermined MTC for your cell line.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Prepare a Cyclodextrin Solution:

    • Dissolve an excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water or a suitable buffer (e.g., PBS) to create a saturated solution. A common starting concentration is 45% (w/v) HP-β-CD.

  • Complexation:

    • Add the this compound powder to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Removal of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any undissolved this compound.

  • Quantification and Sterilization:

    • Carefully collect the supernatant containing the soluble this compound-cyclodextrin complex.

    • Determine the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Application in Cell Culture:

    • Dilute the complex solution in cell culture medium to the desired final concentration of this compound.

Mandatory Visualizations

experimental_workflow cluster_solubilization Solubilization of this compound cluster_assay In Vitro Assay start This compound (powder) solvent Add DMSO or Ethanol start->solvent cyclodextrin Add Cyclodextrin Solution start->cyclodextrin stock Concentrated Stock Solution solvent->stock complex This compound-Cyclodextrin Complex cyclodextrin->complex dilution Serial Dilution in Culture Medium stock->dilution complex->dilution cell_culture Treat Cells in Culture dilution->cell_culture analysis Analysis of Cellular Response (e.g., NGF ELISA, Western Blot) cell_culture->analysis

Caption: Experimental workflow for solubilizing and testing this compound in vitro.

ngf_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dictyophorine_b This compound trka TrkA Receptor dictyophorine_b->trka Stimulates ras Ras trka->ras Activates pi3k PI3K ras->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek creb CREB akt->creb Phosphorylates erk ERK mek->erk erk->creb Phosphorylates ngf_gene NGF Gene creb->ngf_gene Activates Transcription ngf_protein NGF Protein (Synthesis & Secretion) ngf_gene->ngf_protein

Caption: Proposed signaling pathway for this compound-induced NGF synthesis in astrocytes.

References

Stability of Dictyophorine B in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Dictyophorine B?

A1: The stability of natural products like this compound, a eudesmane-type sesquiterpene, can be influenced by several factors that may lead to its degradation. These include:

  • Temperature: Higher temperatures generally accelerate chemical degradation.[1][2]

  • Light: Exposure to UV or visible light can induce photochemical degradation.[1][2]

  • Oxygen: Oxidative degradation can occur in the presence of oxygen.[1]

  • pH: The acidity or basicity of the solution can catalyze hydrolytic or other degradation pathways.

  • Solvent: The choice of solvent can significantly impact the stability of a compound. Protic solvents, for instance, may participate in degradation reactions.

  • Moisture/Humidity: The presence of water can lead to hydrolysis of susceptible functional groups.[1]

Q2: What are the recommended general storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it is recommended to store it under controlled conditions that minimize exposure to degradative factors. While specific data is unavailable, the following general guidelines for natural products should be followed:

Storage ConditionRecommendationRationale
Temperature ≤ -20°C for long-term storage; 2-8°C for short-term storage.[1][3]Reduces the rate of chemical reactions and degradation.[1]
Light Store in amber vials or protect from light.[1]Prevents photochemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Minimizes oxidative degradation.[1]
Form Store as a dry powder if possible.Dry compounds are generally more stable than solutions.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: While specific solubility and stability data in various solvents are not available, general recommendations for sesquiterpenes can be considered. Aprotic solvents of appropriate polarity are often preferred for storage to minimize solvent-mediated degradation. It is crucial to perform small-scale solubility and stability tests to determine the most suitable solvent for your specific application.

Solvent TypeExamplesConsiderations
Aprotic Polar Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)DMSO is hygroscopic and can freeze at 18.5°C. For long-term storage in DMSO, prepare aliquots to avoid repeated freeze-thaw cycles.
Aprotic Nonpolar Dichloromethane (DCM), ChloroformDCM was used in the initial extraction of dictyophorines, suggesting some short-term stability. However, chlorinated solvents can degrade to form acidic byproducts.
Protic Methanol, Ethanol, WaterProtic solvents may be necessary for biological assays but are generally less ideal for long-term storage due to the potential for solvolysis. If aqueous buffers are used, ensure the pH is optimized for stability and use freshly prepared solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in an assay. Degradation of this compound in the assay buffer or solvent.Run a stability study of this compound in the assay medium. Consider preparing fresh solutions immediately before each experiment.
Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. Chemical degradation of this compound.Review storage conditions (temperature, light, atmosphere). Perform a forced degradation study to identify potential degradation products and pathways.
Inconsistent experimental results. Instability of this compound stock solutions.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate the choice of solvent for stock solutions.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Determine the solubility of this compound in the chosen solvent at the storage temperature. Filter the solution before use.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Selected Solvent

This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvent of choice (e.g., Acetonitrile, Methanol, DMSO)
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this time point will serve as the baseline.
  • Sample Storage: Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. Calculate the percentage of this compound remaining at each time point. The appearance of new peaks may indicate degradation products.

3. Interpretation:

  • A decrease in the peak area of this compound over time indicates instability under the tested conditions.
  • The rate of degradation can be determined from the change in concentration over time.
  • The formation of new peaks in the chromatogram suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of this compound initial_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->initial_analysis storage Store Aliquots under Various Conditions (Solvent, Temperature, Light) initial_analysis->storage tp_analysis Analyze Samples at Predetermined Time Points storage->tp_analysis data_analysis Analyze Data for Degradation tp_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_compound Compound cluster_factors Degradation Factors cluster_products Outcome dictyo_b This compound degradation Degradation Products dictyo_b->degradation Degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation ph pH ph->degradation solvent Solvent solvent->degradation moisture Moisture moisture->degradation

Caption: Factors influencing the degradation of this compound.

References

Troubleshooting low bioactivity of Dictyophorine B in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dictyophorine B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the known primary bioactivity of this compound?

A1: this compound is a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. Its primary reported bioactivity is the stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1][2][3] It is considered to have neuroprotective potential.[4][5][6]

Q2: How does the activity of this compound compare to Dictyophorine A?

A2: this compound is also an inducer of NGF synthesis, but it is reported to be less potent than Dictyophorine A.[1] The epoxy functional group present in Dictyophorine A is suggested to be an important structural feature for its higher activity.[1]

Q3: What are the potential signaling pathways modulated by compounds from Dictyophora indusiata?

A3: Bioactive compounds from Dictyophora indusiata, the source of this compound, have been shown to modulate signaling pathways such as the TLR4/NF-κB pathway and the MAPK pathway.[4] These pathways are crucial in inflammation and immune responses. While the specific pathways for this compound's NGF-stimulating activity are not fully elucidated in the provided results, these related pathways may be relevant areas of investigation.

Q4: Are there any known issues with the stability or solubility of this compound?

A4: The search results do not provide specific data on the stability and solubility of this compound. As a sesquiterpene, it is likely to be a lipophilic compound with limited aqueous solubility. It is crucial to use an appropriate solvent, such as DMSO, for preparing stock solutions and to be mindful of its stability under experimental conditions (e.g., temperature, light exposure, and freeze-thaw cycles).

Troubleshooting Guide for Low Bioactivity

This guide provides a structured approach to identifying and resolving potential causes of low or no observed bioactivity of this compound in your cell culture experiments.

Problem 1: Sub-optimal Compound Handling and Storage
Possible Cause Troubleshooting Step Success Indicator
Degradation of this compound - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light.Activity is restored with freshly prepared solutions.
Low Solubility in Culture Medium - Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). - Visually inspect the culture medium for any precipitation after adding this compound. - Consider using a solubilizing agent if precipitation is observed.No visible precipitate in the culture medium, and consistent results are obtained.
Inaccurate Concentration - Verify the molecular weight and calculations used for preparing stock solutions. - Consider having the concentration of your stock solution analytically validated.Consistent and expected dose-dependent effects are observed.
Problem 2: Issues with Experimental Design and Execution
Possible Cause Troubleshooting Step Success Indicator
Inappropriate Cell Line - Use a cell line known to be responsive to stimuli that induce NGF, such as astroglial cells.[2][3] - If using a different cell line, confirm that it expresses the necessary receptors and signaling components.A positive control compound elicits the expected response in your chosen cell line.
Incorrect Concentration Range - Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar). - Note that Dictyophorine A was active at 3.3 μM.[1] A similar or higher range might be necessary for this compound.A clear dose-dependent effect is observed.
Inadequate Treatment Duration - Optimize the incubation time. The synthesis and release of proteins like NGF can take several hours to days. - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).An optimal time point for observing the desired effect is identified.
Assay Sensitivity and Specificity - Ensure your bioassay is sensitive enough to detect changes in your endpoint (e.g., NGF protein levels). - Run appropriate positive and negative controls for your assay. - Consider potential interference of this compound with the assay itself (e.g., autofluorescence).[7]Controls behave as expected, and the signal-to-noise ratio is acceptable.
Problem 3: Data Interpretation Challenges
Possible Cause Troubleshooting Step Success Indicator
High Biological Variability - Increase the number of biological and technical replicates. - Ensure consistent cell passage number and confluency.Reduced variability in your data and statistically significant results.
Cytotoxicity Masking Bioactivity - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your bioactivity assay.[8] - Ensure that the observed effects are not due to non-specific toxicity at the tested concentrations.The effective concentrations of this compound are not causing significant cell death.

Experimental Workflow and Decision-Making Diagram

TroubleshootingWorkflow start Start: Low Bioactivity Observed check_compound Verify Compound Integrity & Solubility start->check_compound check_experimental_design Review Experimental Design check_compound->check_experimental_design Compound OK end_resolved Issue Resolved check_compound->end_resolved Issue Found & Fixed check_data Analyze Data Interpretation check_experimental_design->check_data Design OK check_experimental_design->end_resolved Issue Found & Fixed check_data->end_resolved Issue Found & Fixed end_unresolved Consult Further/Re-evaluate Hypothesis check_data->end_unresolved No Obvious Issues

Caption: A logical workflow for troubleshooting low bioactivity of this compound.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells seeded in a 96-well plate

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for cell death.

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantification of NGF Secretion (ELISA)
  • Materials:

    • Astroglial cells seeded in a multi-well plate

    • This compound working solutions

    • Positive control (e.g., a known NGF inducer)

    • NGF ELISA kit (ensure it is specific for the species of your cells)

    • Plate reader for ELISA

  • Procedure:

    • Seed astroglial cells and grow them to near confluency.

    • Replace the medium with fresh, low-serum medium.

    • Treat the cells with various concentrations of this compound and a positive control for the optimized duration (e.g., 48 hours).

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the NGF ELISA on the supernatant according to the manufacturer's instructions.

    • Generate a standard curve using the provided NGF standards.

    • Determine the concentration of NGF in your samples by interpolating from the standard curve.

    • Normalize the NGF concentration to the cell number or total protein content in the corresponding wells.

Potential Signaling Pathway

The neuroprotective and anti-inflammatory effects of compounds from Dictyophora indusiata have been linked to the NF-κB pathway.[4][9] While the direct pathway for this compound-induced NGF synthesis is not fully detailed, a hypothetical pathway might involve upstream signaling leading to the activation of transcription factors that regulate NGF gene expression.

SignalingPathway DB This compound Receptor Cell Surface Receptor (?) DB->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., CREB, AP-1) Signaling_Cascade->Transcription_Factors NGF_Gene NGF Gene Expression Transcription_Factors->NGF_Gene NGF_Protein NGF Protein Synthesis & Secretion NGF_Gene->NGF_Protein

Caption: A hypothetical signaling pathway for this compound-induced NGF synthesis.

References

Technical Support Center: Synthesis of Dictyophorine B (Dictyodendrin B)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The name "Dictyophorine B" can refer to two distinct natural products: a sesquiterpene isolated from the mushroom Dictyophora indusiata and a marine alkaloid isolated from the sponge Dictyodendrilla verongiformis. This guide pertains to the chemical synthesis of the marine alkaloid, which is also known as Dictyodendrin B . Currently, there is a lack of published information on the total synthesis of the sesquiterpene this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges that may be encountered during the synthesis of Dictyodendrin B.

Troubleshooting Guides

This section addresses specific challenges in the synthesis of Dictyodendrin B, with a focus on key transformations reported in the literature.

Low-Valent Titanium-Mediated Reductive Cyclization

The construction of the indole core via reductive cyclization of a ketoamide is a crucial step. Low yields can often be attributed to the quality of the low-valent titanium reagent.

Question: My reductive cyclization to form the indole core is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in this McMurry-type reaction are frequently due to the nature of the low-valent titanium reagent. Here are some troubleshooting steps:

  • Reagent Preparation: The active Ti(0) species is typically generated in situ from TiCl₃ and a reductant like KC₈. The quality of this reagent is paramount.

    • Ensure the TiCl₃ is anhydrous and of high purity.

    • The potassium graphite (KC₈) should be freshly prepared for optimal reactivity.

  • Reaction Conditions:

    • The reaction is highly sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon).

    • Solvent choice is critical. Anhydrous dimethoxyethane (DME) is commonly used.

  • Troubleshooting Table:

ParameterRecommended ConditionTroubleshooting Action
Titanium Source TiCl₃Use freshly opened, high-purity TiCl₃.
Reductant KC₈Prepare KC₈ fresh. Old reductant may be less active.
Atmosphere Inert (Argon)Use Schlenk techniques; thoroughly degas the solvent.
Temperature RefluxEnsure the reaction reaches and maintains the appropriate temperature.
Photochemical 6π-Electrocyclization and Aromatization

The formation of the pyrrolo[2,3-c]carbazole core is achieved through a photochemical 6π-electrocyclization, followed by an in-situ oxidation to the aromatic system. This reaction can be low-yielding if not properly optimized.

Question: The photochemical cyclization to form the carbazole core is inefficient. How can I optimize this step?

Answer:

Photochemical reactions require specific equipment and conditions for success. Here are key areas to focus on:

  • Photoreactor Setup:

    • A mercury vapor lamp is a common light source. Ensure the lamp is functioning correctly and is at an appropriate distance from the reaction vessel.

    • The reaction vessel should be made of a material transparent to the required wavelength of UV light (e.g., quartz).

  • Reaction Conditions:

    • The reaction is often performed in a dilute solution to prevent intermolecular side reactions.

    • The presence of an oxidant is necessary for the subsequent aromatization. A combination of Pd/C and nitrobenzene has been reported to be effective.[1]

  • Troubleshooting Table:

ParameterRecommended ConditionTroubleshooting Action
Light Source Medium-pressure Hg lampCheck lamp age and output. Ensure proper cooling of the lamp and reaction.
Reaction Vessel QuartzDo not use Pyrex, as it will block the necessary UV wavelengths.
Concentration Dilute (~0.01 M)High concentrations can lead to polymerization and side products.
Oxidant Pd/C, NitrobenzeneEnsure the Pd/C is active and the nitrobenzene is pure.
Oxidation of Benzylic Alcohol and Dimer Formation

The oxidation of the benzylic alcohol to the corresponding ketone can be complicated by the formation of an unsymmetrical dimer as a significant byproduct.[1]

Question: During the oxidation of the benzylic alcohol, I am observing a significant amount of a dimeric byproduct. How can I suppress this side reaction?

Answer:

The formation of a dimeric byproduct suggests that the reaction conditions favor intermolecular coupling. To minimize this, consider the following:

  • Oxidant Choice: A mild and selective oxidant is preferred. Tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant has been shown to be effective.[1]

  • Reaction Concentration: Running the reaction at high dilution can significantly disfavor the bimolecular pathway that leads to the dimer.

  • Troubleshooting Table:

ParameterReported ConditionTroubleshooting Action
Oxidant TPAP (catalytic), NMOOther oxidants (e.g., PCC, PDC) may be too harsh.
Concentration Dilute CH₂Cl₂ solutionTry further dilution if dimer formation persists.
Temperature Room TemperatureLowering the temperature may further improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the core of Dictyodendrin B?

A1: Two primary strategies have been successfully employed. The first, by Fürstner and colleagues, involves a reductive cyclization to form an indole, followed by a photochemical 6π-electrocyclization to construct the carbazole core.[1] A second-generation approach by Gaunt and coworkers utilizes a sequential C-H functionalization strategy starting from 4-bromoindole.

Q2: What protecting groups are suitable for the phenol moieties in Dictyodendrin B synthesis?

A2: Methyl ethers are commonly used to protect the phenolic hydroxyl groups due to their general stability. For the phenol that is ultimately sulfated, an isopropyl ether has been used, which can be selectively cleaved with BCl₃ in the presence of methyl ethers.[1]

Q3: How is the sensitive sulfate group introduced at the end of the synthesis?

A3: The sulfate group is typically installed late in the synthesis on a deprotected phenol. A stable sulfating agent is required. Trichloroethyl chlorosulfuric acid ester has been used, followed by reductive cleavage of the trichloroethyl protecting group with Zn/HCO₂NH₄. This two-step procedure avoids the use of harsh conditions that could decompose the sulfate ester.[1]

Q4: The final global deprotection of methyl ethers seems challenging. What conditions are recommended?

A4: The final deprotection of multiple methyl ethers requires a potent Lewis acid. Boron trichloride (BCl₃) in combination with a scavenger such as (n-Bu)₄NI has been reported for this purpose. Care must be taken as this can be a harsh step, and the stability of the sulfate group should be considered.[1]

Experimental Protocols

Protocol 1: Photochemical 6π-Electrocyclization and Aromatization

This protocol is based on the synthesis reported by Fürstner et al.

  • Apparatus:

    • A quartz immersion well photoreactor equipped with a medium-pressure mercury lamp.

    • A reaction flask fitted with a condenser and an inert gas inlet/outlet.

  • Reagents:

    • The diene precursor.

    • Anhydrous, degassed solvent (e.g., benzene or toluene).

    • Palladium on carbon (10 wt. %).

    • Nitrobenzene.

  • Procedure:

    • Dissolve the diene precursor in the chosen solvent to a concentration of approximately 0.01 M in the reaction flask.

    • Add Pd/C (e.g., 20 mol %) and nitrobenzene (e.g., 2 equivalents) to the solution.

    • Place the reaction flask in the photoreactor setup and ensure the immersion well is properly cooled with circulating water.

    • Purge the solution with argon for 15-20 minutes.

    • Turn on the mercury lamp and irradiate the solution with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, turn off the lamp and cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C, washing with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthetic Workflow for Dictyodendrin B (Fürstner Approach)

G cluster_0 Core Construction cluster_1 Side Chain Installation & Final Steps Ketoamide Ketoamide Precursor Indole Indole Intermediate Ketoamide->Indole Reductive Cyclization Dihydrocarbazole Dihydrocarbazole Indole->Dihydrocarbazole Photochemical 6π-Electrocyclization Pyrrolocarbazole Pyrrolo[2,3-c]carbazole Core Dihydrocarbazole->Pyrrolocarbazole Aromatization (Oxidation) Functionalized_Core Functionalized Core Pyrrolocarbazole->Functionalized_Core Bromination & Side Chain Addition Ketone Ketone Intermediate Functionalized_Core->Ketone Oxidation Deprotected_Phenol Deprotected Phenol Ketone->Deprotected_Phenol Selective Deprotection Sulfated_Intermediate Sulfated Intermediate Deprotected_Phenol->Sulfated_Intermediate Sulfation Dictyodendrin_B Dictyodendrin B Sulfated_Intermediate->Dictyodendrin_B Global Deprotection

Caption: Key stages in the total synthesis of Dictyodendrin B.

Troubleshooting Logic for Photochemical Cyclization

G Start Low Yield in Photochemical Step Check_Lamp Check Lamp & Wavelength Start->Check_Lamp Check_Concentration Is Reaction Dilute? Check_Lamp->Check_Concentration Lamp OK Use_Quartz Use Quartz Vessel Check_Lamp->Use_Quartz Using Pyrex Check_Oxidant Check Oxidant Activity Check_Concentration->Check_Oxidant Yes Dilute Dilute Reaction Mixture Check_Concentration->Dilute No Replace_Oxidant Use Fresh Oxidant Check_Oxidant->Replace_Oxidant Suspect Inactivity Success Improved Yield Dilute->Success Use_Quartz->Success Replace_Oxidant->Success

Caption: Decision tree for troubleshooting the photochemical reaction.

References

Optimizing dosage and administration routes for Dictyophorine B in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dictyophorine B in animal studies. Given the limited specific in vivo data for this compound, this guide synthesizes best practices for working with hydrophobic, natural compounds with neuroprotective potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. In vitro studies have shown that it promotes the synthesis of Nerve Growth Factor (NGF) in astroglial cells, suggesting it has neuroprotective properties.

Q2: What are the potential challenges when working with this compound in vivo?

A2: As a sesquiterpene, this compound is likely to be hydrophobic, leading to poor water solubility. This can present challenges in formulation for achieving consistent and bioavailable dosing in animal models. Stability of the compound in formulation and potential for rapid metabolism are also key considerations.

Q3: What administration routes are suitable for this compound?

A3: Common administration routes for hydrophobic compounds in preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice of route will depend on the experimental goals, the formulation, and the desired pharmacokinetic profile.

Q4: How do I determine a starting dose for this compound in my animal model?

A4: Dose-ranging studies are essential. Since there is no established in vivo dosage for this compound, it is recommended to start with a low dose and escalate to determine a tolerated and effective range. The provided table on "Hypothetical Dosage Ranges for Initial In Vivo Studies" offers a starting point based on other neuroprotective compounds.

Troubleshooting Guides

Formulation and Administration
Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Vehicle Poor solubility of this compound.- Use a co-solvent system (e.g., DMSO, ethanol) and dilute into a vehicle like saline or corn oil. - Consider using solubilizing agents such as cyclodextrins or formulating as a microemulsion or nanosuspension. - Prepare fresh formulations for each experiment and sonicate to ensure homogeneity.
Inconsistent Results Between Animals Variability in compound administration or absorption.- For oral gavage, ensure proper technique to avoid accidental tracheal administration. - For IP injections, be consistent with the injection site in the lower abdominal quadrant to avoid organ puncture. - Ensure the formulation is a homogenous suspension or solution to deliver a consistent dose.
Animal Distress Post-Administration Vehicle toxicity or irritation. High concentration of co-solvents (e.g., DMSO) can cause irritation.- Minimize the concentration of organic co-solvents in the final formulation. - Conduct a vehicle-only control group to assess any adverse effects of the formulation itself. - Observe animals closely for signs of pain or distress and refine the formulation or administration technique.
Experimental Outcomes
Issue Potential Cause Troubleshooting Steps
Lack of Efficacy - Insufficient dose or bioavailability. - Inappropriate animal model. - Timing of administration relative to insult (in disease models).- Perform a dose-response study to identify an effective dose. - Analyze plasma or tissue levels of this compound to assess bioavailability. - Ensure the chosen animal model is relevant to the neuroprotective mechanism being investigated. - Optimize the treatment window based on the pathophysiology of the model.
High Variability in Readouts - Inconsistent experimental procedures. - Biological variability.- Standardize all experimental procedures, including animal handling, dosing, and tissue collection. - Increase the number of animals per group to improve statistical power. - Ensure consistent environmental conditions for the animals.

Data Presentation

Table 1: Formulation Strategies for Hydrophobic Compounds
Strategy Description Advantages Disadvantages
Co-solvent Systems Dissolving the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) before dilution in an aqueous vehicle.Simple to prepare.Potential for precipitation upon dilution; co-solvents can have their own biological effects.
Lipid-Based Formulations Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability for lipophilic compounds.More complex to prepare and characterize.
Nanosuspensions Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.Enhances dissolution and can improve bioavailability.Requires specialized equipment for preparation and characterization.
Cyclodextrin Complexation Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule to increase its aqueous solubility.Can significantly improve solubility.May alter the pharmacokinetic profile.
Table 2: Hypothetical Dosage Ranges for Initial In Vivo Studies with this compound
Administration Route Animal Model Suggested Starting Dose Range (mg/kg) Notes
Oral (PO)Mouse10 - 50Oral bioavailability is often lower for hydrophobic compounds.
Oral (PO)Rat5 - 25Dosages are often scaled between species based on body surface area.
Intraperitoneal (IP)Mouse5 - 20Bypasses first-pass metabolism, potentially leading to higher systemic exposure.
Intraperitoneal (IP)Rat2 - 10Ensure proper injection technique to avoid complications.
Intravenous (IV)Mouse/Rat1 - 5Provides 100% bioavailability but may have a shorter half-life. Requires careful formulation to avoid embolism.

Disclaimer: These are suggested starting ranges and should be optimized through dose-ranging and toxicity studies.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Preparation:

    • Prepare the this compound formulation and draw the required volume into a syringe fitted with a proper gauge gavage needle.

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

  • Procedure:

    • With the mouse's head tilted slightly upwards, gently insert the gavage needle into the side of the mouth, advancing it along the esophagus.

    • Administer the formulation slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 2: Intraperitoneal Injection in Rats
  • Preparation:

    • Prepare the this compound formulation and draw the required volume into a syringe with an appropriate gauge needle.

    • Properly restrain the rat to expose the abdomen.

  • Procedure:

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is drawn back.

    • Inject the formulation and withdraw the needle.

  • Post-Procedure Monitoring:

    • Monitor the rat for any signs of pain or distress at the injection site.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis formulation Formulation Development (Solubility Enhancement) dose_ranging Dose-Ranging & Toxicity Study formulation->dose_ranging administration Compound Administration (PO, IP, IV) dose_ranging->administration behavioral Behavioral Assays administration->behavioral biochemical Biochemical Analysis (e.g., NGF levels) administration->biochemical histological Histological Analysis administration->histological model Animal Model of Neurodegeneration model->administration

Caption: General experimental workflow for evaluating the neuroprotective effects of this compound in vivo.

ngf_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Response NGF NGF TrkA TrkA Receptor NGF->TrkA p75NTR p75NTR NGF->p75NTR DictyophorineB This compound DictyophorineB->NGF promotes synthesis PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK PLC PLC Pathway TrkA->PLC Transcription Gene Transcription PI3K_Akt->Transcription Ras_MAPK->Transcription PLC->Transcription Survival Neuronal Survival & Growth Transcription->Survival

Validation & Comparative

A Comparative Analysis of the NGF-Inducing Activities of Dictyophorine B and Hericenones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the nerve growth factor (NGF)-inducing activities of Dictyophorine B and various hericenones. The information is intended for researchers, scientists, and drug development professionals investigating novel neurotrophic agents. This document summarizes quantitative data, details experimental methodologies, and illustrates the known signaling pathways involved.

Quantitative Comparison of NGF-Inducing Activity

The following table summarizes the available quantitative data on the NGF-inducing activity of this compound and selected hericenones.

CompoundCell LineConcentrationNGF Secretion (pg/mL)Fold Increase vs. ControlReference
Dictyophorine A Mouse Astroglial Cells3.3 µMNot explicitly stated, but described as a four-fold increase~4[1]
This compound Mouse Astroglial CellsNot specifiedDescribed as less potent than Dictyophorine A< 4[1]
Hericenone C Mouse Astroglial Cells33 µg/mL23.5 ± 1.0Not specified[2]
Hericenone D Mouse Astroglial Cells33 µg/mL10.8 ± 0.8Not specified[2]
Hericenone E Mouse Astroglial Cells33 µg/mL13.9 ± 2.1Not specified[2]
Hericenone H Mouse Astroglial Cells33 µg/mL45.1 ± 1.1Not specified[2]
Hericenone E PC12 CellsNot specifiedTwo-fold higher than positive control> 2[3][4]

Experimental Protocols

NGF Induction Assay in Astroglial Cells

This protocol is based on the methodologies used to assess the NGF-inducing activity of Dictyophorines and Hericenones in primary mouse astroglial cells.

Objective: To quantify the amount of NGF secreted by astroglial cells upon treatment with test compounds.

Materials:

  • Primary astroglial cells isolated from neonatal mouse brains.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (Dictyophorines, Hericenones) dissolved in an appropriate solvent (e.g., DMSO).

  • NGF ELISA kit.

  • Multi-well culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Primary astroglial cells are seeded into multi-well plates at a specific density and cultured until they reach a confluent monolayer.

  • Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The cells are incubated with the compounds for a predetermined period (e.g., 24-48 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • NGF Quantification: The concentration of NGF in the supernatant is quantified using a commercially available NGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The amount of NGF secreted in the presence of the test compounds is compared to the vehicle control to determine the stimulatory effect.

experimental_workflow_astroglial cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate primary astroglial cells from neonatal mouse brains seed Seed cells in multi-well plates start->seed culture Culture to confluency seed->culture treat Treat cells with Dictyophorines or Hericenones culture->treat incubate Incubate for 24-48 hours treat->incubate collect Collect culture supernatant incubate->collect elisa Quantify NGF using ELISA collect->elisa analyze Compare to control elisa->analyze

Figure 1. Experimental workflow for NGF induction assay in astroglial cells.
Neurite Outgrowth Assay in PC12 Cells

This protocol is based on the methodology used to evaluate the neurotrophic effects of hericenones on rat pheochromocytoma (PC12) cells.[3][4]

Objective: To assess the ability of hericenones to promote neurite outgrowth in PC12 cells, a common model for neuronal differentiation.

Materials:

  • PC12 adrenal pheochromocytoma cell line.

  • F-12K medium supplemented with horse serum, fetal bovine serum, and antibiotics.

  • Test compounds (Hericenones) dissolved in an appropriate solvent.

  • Nerve Growth Factor (NGF) as a positive control.

  • Collagen-coated multi-well plates.

  • Inverted microscope with imaging capabilities.

Procedure:

  • Cell Seeding: PC12 cells are seeded onto collagen-coated multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of hericenones. A positive control (NGF) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of 2 to 3 days to allow for neurite outgrowth.

  • Microscopic Examination: After incubation, the cells are observed under an inverted microscope.

  • Quantification of Neurite Outgrowth: The percentage of cells bearing neurites (defined as a process longer than the cell body diameter) is determined by counting a representative number of cells in multiple fields of view.

  • Data Analysis: The percentage of neurite-bearing cells in the treated groups is compared to the control groups.

experimental_workflow_pc12 cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture PC12 cells seed Seed cells on collagen-coated plates start->seed treat Treat cells with Hericenones or NGF (positive control) seed->treat incubate Incubate for 2-3 days treat->incubate observe Observe under microscope incubate->observe quantify Quantify percentage of neurite-bearing cells observe->quantify analyze Compare to controls quantify->analyze

Figure 2. Experimental workflow for neurite outgrowth assay in PC12 cells.

Signaling Pathways

This compound

The specific signaling pathway through which this compound induces NGF synthesis has not yet been elucidated in the available literature. Further research is required to determine its mechanism of action.

Hericenones

Hericenones, particularly Hericenone E, have been shown to potentiate NGF-induced neuritogenesis through the activation of two key signaling pathways: the MEK/ERK pathway and the PI3K-Akt pathway.[3][4]

hericenone_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HericenoneE Hericenone E NGF NGF HericenoneE->NGF Stimulates secretion TrkA TrkA Receptor NGF->TrkA Binds and activates PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt NeuriteOutgrowth Neurite Outgrowth Akt->NeuriteOutgrowth ERK ERK MEK->ERK ERK->NeuriteOutgrowth

Figure 3. Signaling pathway of Hericenone E-mediated neurite outgrowth.

Conclusion

Both this compound and hericenones demonstrate promising NGF-inducing activities. Hericenones have been more extensively studied, with quantitative data available for several analogues and a well-defined mechanism of action involving the MEK/ERK and PI3K-Akt pathways. This compound is a confirmed NGF synthesis stimulator, though it appears to be less potent than Dictyophorine A, and its precise mechanism of action remains to be elucidated. This guide provides a foundation for further research into these compounds as potential therapeutics for neurodegenerative diseases.

References

A Comparative Analysis of Dictyophorine B and Synthetic Neurotrophic Factors in Neurotrophic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: October 30, 2025

[City, State] – In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is exploring a wide array of molecules with neurotrophic potential. This guide provides a detailed comparison of the naturally derived sesquiterpene, dictyophorine B, and the class of synthetically developed neurotrophic factors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

I. Introduction

Neurotrophic factors are essential for the development, survival, and function of neurons. Their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an area of intense research. However, the clinical application of protein-based neurotrophins is often hampered by their poor blood-brain barrier permeability and unfavorable pharmacokinetics.[1] This has led to the exploration of small molecules, both natural and synthetic, that can mimic or stimulate the production of these vital factors.

This compound, isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[2] In parallel, significant efforts have been dedicated to designing synthetic neurotrophic factors, such as BNN27, that can directly act on neurotrophin receptors and offer neuroprotective effects.[1] This guide presents a comparative analysis of the available data on the efficacy of this compound and a representative synthetic neurotrophic factor.

II. Quantitative Efficacy and Data Presentation

The available quantitative data for the neurotrophic effects of dictyophorines and a representative synthetic neurotrophic factor are summarized below. It is important to note that direct comparative studies are limited, and the data is collated from separate investigations.

Compound/FactorModel SystemConcentrationEffectSource
Dictyophorine A Primary Rat Astroglial Cells3.3 µM~4-fold increase in NGF synthesis and release[3]
This compound Primary Rat Astroglial CellsNot SpecifiedActive, but less potent than Dictyophorine A[3]
Synthetic Neurotrophin (BNN27) Various in vivo models (e.g., 5xFAD mice)Not SpecifiedNeuroprotective actions, mimics NGF effects[1]

Note: The lack of a specific concentration and a quantitative measure of NGF induction for this compound, and the qualitative nature of the in vivo data for BNN27, highlight the need for further direct comparative studies.

III. Mechanism of Action and Signaling Pathways

This compound: The primary mechanism of action for this compound is the stimulation of NGF synthesis and release from astroglial cells.[2] The precise intracellular signaling pathway in astrocytes triggered by this compound has not been fully elucidated in the available literature. However, it is known that various stimuli can induce NGF production in astrocytes through pathways involving protein kinase C (PKC) and other signaling cascades that regulate gene expression.

G cluster_astrocyte Astroglial Cell This compound This compound Astrocyte Receptor Astrocyte Receptor This compound->Astrocyte Receptor Binds Intracellular Signaling Intracellular Signaling Cascades (e.g., PKC pathway) Astrocyte Receptor->Intracellular Signaling Activates NGF Gene Transcription NGF Gene Transcription Intracellular Signaling->NGF Gene Transcription Induces NGF Synthesis & Release NGF Synthesis and Release NGF Gene Transcription->NGF Synthesis & Release Leads to NGF NGF NGF Synthesis & Release->NGF Secreted Neuron Neuron NGF->Neuron Acts on

Caption: Proposed signaling pathway for this compound in astroglial cells. (Within 100 characters)

Synthetic Neurotrophic Factors: Many synthetic neurotrophic factors are designed to directly target and activate the Tropomyosin receptor kinase (Trk) family of receptors, particularly TrkA, which is the high-affinity receptor for NGF.[1] Activation of TrkA initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for neuronal survival and growth.[4]

G cluster_neuron Neuron Synthetic Neurotrophin Synthetic Neurotrophin TrkA Receptor TrkA Receptor Synthetic Neurotrophin->TrkA Receptor Binds & Activates PI3K/AKT Pathway PI3K/AKT Pathway TrkA Receptor->PI3K/AKT Pathway Phosphorylates MAPK/ERK Pathway MAPK/ERK Pathway TrkA Receptor->MAPK/ERK Pathway Phosphorylates Neuronal Survival & Growth Neuronal Survival and Growth PI3K/AKT Pathway->Neuronal Survival & Growth MAPK/ERK Pathway->Neuronal Survival & Growth

Caption: General signaling pathway for TrkA-agonist synthetic neurotrophins. (Within 100 characters)

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison.

A. NGF Induction Assay in Primary Astroglial Cells

This protocol is based on standard methods for assessing the induction of neurotrophic factors in glial cell cultures.

  • Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Treatment: Once confluent, the culture medium is replaced with serum-free DMEM. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at various concentrations. A vehicle control (DMSO alone) is also included.

  • Incubation: The cells are incubated for a predetermined period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.

  • Sample Collection: The culture supernatant is collected to measure secreted NGF, and the cells are lysed to measure intracellular NGF.

  • Quantification: The concentration of NGF in the supernatant and cell lysates is quantified using a sensitive and specific method, such as a two-site enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of NGF is normalized to the total protein content of the cell lysates. The results are expressed as the fold increase in NGF production compared to the vehicle control.

G A Isolate & Culture Primary Astrocytes B Treat with This compound A->B C Incubate (24-48h) B->C D Collect Supernatant & Cell Lysate C->D E Quantify NGF (ELISA) D->E F Analyze Data (Fold Change vs. Control) E->F G A Culture Neuronal Cells B Pre-treat with Synthetic Neurotrophin A->B C Induce Apoptosis (e.g., Serum Deprivation) B->C D Incubate (24h) C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Analyze Data (% Viability vs. Control) E->F

References

Unveiling the Neuroprotective Potential of Dictyophorine A and B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comparative analysis of Dictyophorine A and Dictyophorine B, two eudesmane-type sesquiterpenes isolated from the edible mushroom Dictyophora indusiata, reveals their significant potential in stimulating Nerve Growth Factor (NGF) synthesis, a key process in neuronal health and regeneration. This guide provides a comprehensive overview of their neuroprotective effects, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways. This information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Neuroprotective Effects

Both Dictyophorine A and this compound have been shown to promote the synthesis of NGF in astroglial cells.[1] Astroglial cells are crucial for neuronal support and maintenance in the central nervous system. The ability to stimulate NGF production makes these compounds promising candidates for the development of therapies for neurodegenerative diseases.

Based on available research, Dictyophorine A has demonstrated a potent ability to enhance the synthesis and release of NGF. In one key study, treatment of astroglial cells with Dictyophorine A at a concentration of 3.3 µM resulted in a four-fold increase in NGF levels. While this compound also exhibited activity in promoting NGF synthesis, it was found to be less potent than Dictyophorine A. The epoxy functional group present in these compounds is suggested to be an important structural feature for their NGF-releasing activity.

For a clearer comparison, the following table summarizes the available quantitative data:

CompoundConcentrationEffect on NGF SynthesisSource
Dictyophorine A 3.3 µMFour-fold increaseReview citing Kawagishi et al., 1997
This compound Not specifiedActive, but less potent than Dictyophorine AReview citing Kawagishi et al., 1997

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the evaluation of the neuroprotective effects of Dictyophorine A and B.

Isolation and Purification of Dictyophorine A and B

The isolation of Dictyophorine A and B is typically performed from the fruiting bodies of the mushroom Dictyophora indusiata. A general workflow for this process is as follows:

G start Dried Fruiting Bodies of Dictyophora indusiata extraction Extraction with a suitable solvent (e.g., methanol or ethanol) start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc compounds Isolated Dictyophorine A and B hplc->compounds

Fig. 1: General workflow for the isolation of Dictyophorine A and B.
Measurement of Nerve Growth Factor (NGF) Synthesis in Astroglial Cells

The stimulatory effect of Dictyophorine A and B on NGF synthesis is assessed using primary cultures of astroglial cells. A standard method for quantifying NGF levels in cell culture supernatants is the Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Culture:

  • Primary astroglial cells are isolated from the brains of neonatal rats or mice.

  • The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, until they reach confluence.

Treatment:

  • The confluent astroglial cell cultures are washed with a serum-free medium.

  • The cells are then incubated with varying concentrations of Dictyophorine A or this compound dissolved in the culture medium. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

NGF Quantification (ELISA):

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of NGF in the supernatant is measured using a commercially available NGF ELISA kit, following the manufacturer's instructions.

  • The amount of NGF produced is typically normalized to the total protein content of the cells in each well.

G start Cultured Astroglial Cells treatment Treatment with Dictyophorine A/B or Vehicle start->treatment incubation Incubation treatment->incubation collection Collection of Culture Supernatant incubation->collection elisa NGF ELISA collection->elisa analysis Data Analysis (NGF Concentration) elisa->analysis

Fig. 2: Experimental workflow for measuring NGF synthesis.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Dictyophorine A and B are primarily attributed to their ability to stimulate the synthesis of Nerve Growth Factor (NGF). NGF is a well-characterized neurotrophic factor that plays a critical role in the survival, development, and function of neurons. The binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), triggers a cascade of intracellular signaling events that promote neuronal survival and differentiation.

The signaling pathway initiated by NGF binding to TrkA involves the activation of several downstream cascades, including the Ras/MAPK pathway, which is crucial for neurite outgrowth and differentiation, and the PI3K/Akt pathway, which is a key regulator of cell survival and apoptosis. By increasing the availability of NGF, Dictyophorine A and B can indirectly activate these pro-survival and pro-differentiation pathways in neurons.

G cluster_0 cluster_1 Dictyophorine Dictyophorine A/B Astrocyte Astroglial Cell Dictyophorine->Astrocyte Stimulates NGF NGF Synthesis and Release Astrocyte->NGF NGF_ext Extracellular NGF NGF->NGF_ext TrkA TrkA Receptor NGF_ext->TrkA Binds to Neuron Neuron TrkA->Neuron Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Neuron->Signaling Activates Response Neuroprotective Effects (Survival, Differentiation) Signaling->Response

Fig. 3: Proposed signaling pathway for the neuroprotective effects of Dictyophorine A and B.

Conclusion

Dictyophorine A and B represent promising natural compounds with significant neuroprotective properties, primarily mediated through the stimulation of NGF synthesis. While Dictyophorine A has shown greater potency in initial studies, further research is required to fully elucidate the comparative efficacy and mechanisms of action of both compounds. The detailed experimental protocols provided in this guide offer a framework for future investigations aimed at harnessing the therapeutic potential of these fungal metabolites for the treatment of neurodegenerative disorders. The development of drugs that can cross the blood-brain barrier and stimulate endogenous NGF production holds great promise for future neurological therapies.

References

Unraveling the Inflammatory Response: A Comparative Analysis of Dictyophorine B and NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-inflammatory therapeutics, a compelling comparison emerges between the naturally derived sesquiterpenoid, Dictyophorine B, and the widely utilized class of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While both agents exhibit potent anti-inflammatory properties, their underlying mechanisms of action diverge significantly, offering distinct therapeutic profiles. This guide provides a detailed comparison of their molecular pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

FeatureThis compound (Proposed Mechanism)NSAIDs (e.g., Ibuprofen, Diclofenac)
Primary Target IκB Kinase (IKK), upstream of NF-κBCyclooxygenase (COX-1 & COX-2) enzymes
Signaling Pathway Inhibition of NF-κB and MAPK signaling pathwaysInhibition of prostaglandin synthesis
Effect on COX Enzymes Likely does not directly inhibit COX-2 expressionDirect inhibition of COX-1 and/or COX-2 activity
Key Mediators Inhibited Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOSProstaglandins, Thromboxanes

The Established Pathway of NSAIDs: Inhibition of Cyclooxygenase

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2][3]

By blocking the action of COX enzymes, NSAIDs effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. However, the non-selective inhibition of both COX-1 and COX-2 by many traditional NSAIDs can lead to undesirable side effects, such as gastrointestinal irritation and renal issues.[1]

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2 DictyophorineB_Mechanism cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (Active) MAPK->NFkB IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, Cytokines) Proinflammatory_Genes->Inflammatory_Mediators DictyophorineB This compound DictyophorineB->MAPK DictyophorineB->IKK Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pre_treatment 2. Pre-treatment (this compound / NSAID) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., Lipopolysaccharide - LPS) Pre_treatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis NO_Assay Nitric Oxide (Griess Assay) Analysis->NO_Assay Cytokine_Assay Cytokines (ELISA) Analysis->Cytokine_Assay Western_Blot Protein Expression (Western Blot - iNOS, COX-2, p-IκB) Analysis->Western_Blot RT_PCR mRNA Expression (RT-PCR) Analysis->RT_PCR

References

Unlocking the Neuroprotective Promise of Dictyophorine B in Alzheimer's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of Dictyophorine B, a natural compound isolated from the mushroom Dictyophora indusiata, reveals a promising avenue for combating Alzheimer's disease through the stimulation of Nerve Growth Factor (NGF) synthesis. This guide provides a comparative analysis of this compound against other therapeutic strategies, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

This compound, a sesquiterpene, has been identified as a stimulator of NGF synthesis in astroglial cells. NGF is a critical neurotrophin for the survival, maintenance, and regeneration of neurons, particularly the basal forebrain cholinergic neurons that are severely affected in Alzheimer's disease. By promoting NGF synthesis, this compound may offer a neuroprotective strategy to counteract the neuronal loss and cognitive decline characteristic of the disease.

Performance Comparison: this compound vs. Alternative Alzheimer's Therapies

To validate the therapeutic potential of this compound, it is essential to compare its primary mechanism and efficacy with other established and experimental treatments for Alzheimer's disease. This comparison focuses on other natural NGF stimulators, a standard-of-care acetylcholinesterase inhibitor, and an advanced biological therapy.

Therapeutic AgentPrimary Mechanism of ActionKey Efficacy Data (Preclinical/Clinical)Effects on Amyloid-β (Aβ) & Tau Pathology
This compound Stimulation of Nerve Growth Factor (NGF) synthesis in astrocytes.Dictyophorine A (a related compound) at 3.3 μM induced a four-fold increase in NGF synthesis in astroglial cells. This compound is reported to be active but less potent.[1]Data not available.
Hericenones & Erinacines (from Lion's Mane)Stimulation of NGF synthesis.Erinacine A-enriched mycelia have been shown to reduce amyloid plaques in Alzheimer's models.[2] Some rodent studies indicate improved memory and cognitive function and reduced Aβ plaque accumulation.[3]Reduces amyloid-beta plaque accumulation in preclinical models.[3][4]
Donepezil (Aricept®) Reversible inhibition of acetylcholinesterase (AChE), increasing acetylcholine levels in the brain.Temporarily improves cognitive function in patients with mild to moderate Alzheimer's disease.[5]Does not significantly alter the underlying disease progression, including Aβ and tau pathology.
NGF Gene Therapy Direct delivery of the NGF gene to the brain to promote sustained NGF production.A Phase I clinical trial showed a 37% to 51% reduction in the rate of cognitive decline in patients with mild Alzheimer's disease.Does not directly target Aβ or tau, but aims to protect neurons from their toxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and similar neurotrophic compounds.

NGF Synthesis Assay in Astrocyte Culture

This protocol is based on the foundational studies of NGF induction in astroglial cells.

  • Cell Culture: Primary astrocytes are prepared from the cerebral cortices of neonatal rats or mice. The cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Once the astrocytes reach confluence, the culture medium is replaced with a serum-free medium. The test compound (e.g., this compound) is then added at various concentrations.

  • NGF Quantification: After a specified incubation period (e.g., 24-72 hours), the concentration of NGF in the culture supernatant is measured using a highly sensitive two-site enzyme immunoassay (EIA). The amount of NGF is normalized to the total cellular protein content.

  • Data Analysis: The results are expressed as the amount of NGF secreted per milligram of cellular protein. The fold increase in NGF synthesis is calculated by comparing the treated groups to the vehicle control.

In Vivo Assessment of Cognitive Function in Alzheimer's Disease Mouse Models

Animal models are essential for evaluating the in vivo efficacy of potential therapeutics.

  • Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques and cognitive deficits, are commonly used (e.g., 5XFAD mice).

  • Drug Administration: The test compound is administered to the mice for a specified duration, typically starting before or at the onset of significant pathology. Administration can be through oral gavage, intraperitoneal injection, or dietary supplementation.

  • Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze or T-maze: To assess short-term working memory.

    • Novel Object Recognition Test: To measure recognition memory.

  • Histological and Biochemical Analysis: After the behavioral testing period, brain tissue is collected for analysis of Alzheimer's-like pathology. This includes quantification of amyloid-β plaque load (immunohistochemistry) and levels of soluble and insoluble Aβ (ELISA or Western blot).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

cluster_0 This compound Action cluster_1 Neuroprotective Effect This compound This compound Astrocyte Astrocyte This compound->Astrocyte Stimulates NGF Synthesis NGF Synthesis Astrocyte->NGF Synthesis Increases NGF NGF NGF Synthesis->NGF Cholinergic Neuron Cholinergic Neuron NGF->Cholinergic Neuron Binds to TrkA receptor Neuronal Survival & Function Neuronal Survival & Function Cholinergic Neuron->Neuronal Survival & Function Promotes

Caption: this compound stimulates astrocytes to increase NGF synthesis, promoting neuronal survival.

Start Start Isolate Astrocytes Isolate Astrocytes Start->Isolate Astrocytes Culture Astrocytes Culture Astrocytes Isolate Astrocytes->Culture Astrocytes Treat with this compound Treat with this compound Culture Astrocytes->Treat with this compound Incubate Incubate Treat with this compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure NGF Levels (EIA) Measure NGF Levels (EIA) Collect Supernatant->Measure NGF Levels (EIA) Analyze Data Analyze Data Measure NGF Levels (EIA)->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for assessing NGF synthesis in astrocytes treated with this compound.

Conclusion

This compound presents a compelling therapeutic strategy for Alzheimer's disease by targeting the neurotrophic support system of the brain. Its ability to stimulate NGF synthesis offers a potential mechanism to protect vulnerable neuronal populations and mitigate the neurodegenerative cascade. However, the current body of evidence is in its nascent stages. Further research is critically needed to quantify the dose-dependent efficacy of this compound, elucidate its precise molecular mechanisms, and, most importantly, to investigate its effects on the hallmark pathologies of Alzheimer's disease—amyloid-β plaques and neurofibrillary tangles—in relevant in vivo models. Comparative studies with other NGF-stimulating compounds and existing therapies will be instrumental in defining the unique therapeutic niche of this compound in the fight against this devastating disease.

References

A Comparative Guide to Neuronal Growth Factor Inducers: Evaluating Dictyophorine B and Alternatives in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dictyophorine B and other natural compounds known to stimulate Nerve Growth Factor (NGF) synthesis, a critical process for neuronal survival, differentiation, and neurite outgrowth. Due to the limited availability of public data on the direct effects of this compound on neuronal cell lines, this document establishes a framework for its evaluation by comparing its known activity with that of more extensively studied compounds, such as Erinacine A. We present available data, detailed experimental protocols for cross-validation, and illustrative diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound and its Potential in Neuroscience

This compound, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis.[1] Initial studies have shown that this compound can promote the production of NGF in astroglial cells.[1] This is a significant finding, as NGF is a crucial neurotrophin that supports the survival and differentiation of specific neuronal populations and is known to induce neurite outgrowth in various neuronal cell lines, including PC12 and SH-SY5Y. The ability to upregulate endogenous NGF synthesis presents a promising therapeutic strategy for neurodegenerative diseases. However, to date, there is a notable lack of published studies directly quantifying the neuroprotective or neurite-promoting effects of this compound in neuronal cell lines.

Comparative Analysis of NGF-Inducing Compounds

To provide a framework for the evaluation of this compound, this guide presents a comparison with Erinacine A, a compound isolated from the mushroom Hericium erinaceus, which is also known to stimulate NGF synthesis. While direct comparative data is unavailable, this section summarizes the known activities of these compounds to guide future research.

Table 1: Comparison of this compound and Erinacine A

FeatureThis compoundErinacine A
Source Dictyophora indusiata mushroomHericium erinaceus mushroom
Compound Class SesquiterpeneDiterpenoid
Primary Reported Activity Stimulates NGF synthesis in astroglial cells.[1]Stimulates NGF synthesis; promotes neurite outgrowth and neuroprotection.[2][3][4]
Neuronal Cell Line Data No direct quantitative data available in public literature.Has been shown to protect dopaminergic neurons and ameliorate MPP+-induced apoptosis in N2a cells.[2] Pretreatment with Erinacine A-enriched mycelium overcame cytotoxicity in differentiated N2a cells.[4]
Concentration for Activity Specific concentrations for NGF induction in astroglial cells are not detailed in readily available literature.Neuroprotective effects observed at concentrations around 10 µM in vitro.[4] High concentrations (>10 µg/mL) can decrease cell viability in SH-SY5Y cells.[2]

Table 2: Effects of Direct NGF Treatment on Common Neuronal Cell Lines

This table provides context for the expected downstream effects of a successful NGF-inducing compound.

Cell LineTypical NGF Concentration for DifferentiationExpected Outcome
PC12 50 ng/mLCessation of proliferation, extension of neurites, differentiation into sympathetic neuron-like phenotype.[5]
SH-SY5Y 50-100 ng/mLNeurite outgrowth is possible but can be less robust compared to PC12 cells. Some subclones are unresponsive.[6][7][8]

Experimental Protocols for Cross-Validation

To facilitate the direct comparison of this compound and other potential NGF inducers, the following detailed protocols for key in vitro assays are provided.

Neurite Outgrowth Assay in PC12 Cells

This assay quantitatively assesses the ability of a compound to induce neuronal differentiation.

a. Cell Seeding:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Seed 1 x 10^4 cells per well in a 24-well plate pre-coated with collagen type IV.

  • Allow cells to attach for 24 hours.

b. Compound Treatment:

  • Replace the medium with a low-serum medium (e.g., 1% horse serum).

  • Add this compound, Erinacine A, or other test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

c. Imaging and Analysis:

  • Capture images of multiple fields per well using a phase-contrast microscope.

  • A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

  • Quantify the percentage of differentiated cells. Alternatively, use image analysis software to measure the total neurite length per cell.

Neuroprotection Assay in SH-SY5Y Cells

This assay measures the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

a. Cell Seeding and Differentiation:

  • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

  • Seed 2 x 10^4 cells per well in a 96-well plate.

  • To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.

b. Pre-treatment and Oxidative Stress Induction:

  • Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM for 24 hours.

c. Cell Viability Assessment (MTT Assay):

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the untreated control.

Quantification of NGF Secretion (ELISA)

This assay directly measures the amount of NGF synthesized and secreted by cells in response to a compound.

a. Cell Culture and Treatment:

  • Culture primary astrocytes or a relevant cell line (e.g., L-M cells) in a 6-well plate until confluent.

  • Treat the cells with test compounds for 24-48 hours in a serum-free medium.

b. Sample Collection:

  • Collect the cell culture supernatant.

  • Centrifuge to remove any cellular debris.

c. ELISA Procedure:

  • Use a commercially available NGF ELISA kit.

  • Follow the manufacturer's instructions, which typically involve:

    • Adding standards and samples to a microplate pre-coated with an anti-NGF antibody.

    • Incubating to allow NGF to bind.

    • Washing the plate.

    • Adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color.

    • Stopping the reaction and measuring absorbance at 450 nm.

  • Calculate the NGF concentration in the samples based on the standard curve.

Western Blot for Signaling Pathway Activation

This method assesses the activation of key downstream targets of NGF signaling.

a. Cell Lysis:

  • Treat PC12 or SH-SY5Y cells with the test compound or NGF for a short duration (e.g., 5, 15, 30 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

b. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

c. Immunoblotting:

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-Akt, p-Erk) and their total protein counterparts overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

G cluster_0 cluster_1 cluster_2 NGF_Inducer This compound or Erinacine A Astrocyte Astroglial Cell NGF_Inducer->Astrocyte Stimulates NGF NGF (Secreted) Astrocyte->NGF Synthesizes & Secretes TrkA TrkA Receptor NGF->TrkA Binds & Activates Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Neuron Neuronal Cell Membrane Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Neuronal Survival Akt->Survival Erk Erk MEK->Erk CREB CREB Erk->CREB Enters Nucleus Differentiation Neurite Outgrowth & Differentiation CREB->Differentiation

Caption: NGF Signaling Pathway.

G cluster_assays Perform Parallel Assays start Start: Prepare Neuronal Cell Cultures (PC12 or SH-SY5Y) treatment Treat cells with: - this compound (Varying Conc.) - Erinacine A (Varying Conc.) - NGF (Positive Control) - Vehicle (Negative Control) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay_neurite Neurite Outgrowth Assay (PC12) incubation->assay_neurite assay_viability Neuroprotection Assay (SH-SY5Y) incubation->assay_viability assay_ngf NGF Secretion ELISA (Supernatant) incubation->assay_ngf assay_western Western Blot (p-Akt, p-Erk) incubation->assay_western analysis Data Analysis: - Quantify Neurite Length - Calculate % Cell Viability - Determine NGF Concentration - Measure Protein Phosphorylation assay_neurite->analysis assay_viability->analysis assay_ngf->analysis assay_western->analysis comparison Comparative Evaluation of Compound Efficacy and Potency analysis->comparison

Caption: Experimental Workflow.

Conclusion and Future Directions

This compound holds potential as a therapeutic agent for neurological disorders due to its ability to stimulate the synthesis of NGF. However, the current body of research is insufficient to validate its efficacy and mechanism of action directly in neuronal cells. This guide provides a clear roadmap for the necessary cross-validation studies, offering detailed protocols and a comparative framework using Erinacine A as an alternative. Future research should focus on generating quantitative data for this compound in neuronal cell lines such as PC12 and SH-SY5Y to ascertain its potency and efficacy in promoting neurite outgrowth and providing neuroprotection. Such studies are essential for advancing our understanding of this compound and determining its true therapeutic potential.

References

Navigating Neuroprotection: A Preclinical Toxicology Comparison of Dictyophorine B and Other Neurotrophic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical toxicology and safety assessment of Dictyophorine B, a novel neurotrophic compound, alongside other well-researched alternatives. Due to the limited publicly available preclinical safety data specifically for this compound, this document serves as both a summary of existing knowledge on related compounds and a framework for the comprehensive toxicological evaluation required for novel neuroprotective agents. The information presented herein is intended to guide researchers in designing robust preclinical safety programs and to aid in the objective evaluation of emerging neurotrophic drug candidates.

Comparative Toxicology Data

The following tables summarize key quantitative data from preclinical toxicology studies on various neuroprotective compounds. It is important to note the current data gap for this compound, highlighting the need for future research in this area.

Table 1: Acute and Sub-chronic Oral Toxicity Data

Compound/ExtractTest SpeciesAcute LD50 (mg/kg)Sub-chronic NOAEL (mg/kg/day)Study DurationKey Findings
This compound Data not availableData not availableData not availableData not availableData not available
Dictyophora indusiata extractMouse> 1200Not specified2 monthsNo toxic effects or behavioral changes observed at the tested dose.
Erinacine A-enriched Hericium erinaceus myceliaRat> 5000> 300028 daysNo mortality or treatment-related signs of toxicity.
Hericium erinaceus powderRat> 2000200090 daysNo evidence of subchronic oral toxicity.
Ginkgo biloba extract (EGb 761)Rat, Mouse> 5000Not specifiedNot specifiedGenerally well-tolerated.
CurcuminRat, Mouse> 2000Not specifiedNot specifiedHigh doses may lead to gastrointestinal issues.
trans-ResveratrolRat> 500070090 daysNo adverse effects observed up to the highest dose tested.[1]

Table 2: Genotoxicity Assessment

Compound/ExtractAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal AberrationIn Vivo Micronucleus TestOverall Genotoxicity Potential
This compound Data not availableData not availableData not availableNot determined
Hericium erinaceus powderNon-mutagenicData not availableNon-genotoxicLow
Ginkgo biloba extract (EGb 761)Non-mutagenicClastogenic potential reported for some constituents (e.g., quercetin)NegativeLow, but some constituents warrant further investigation.
CurcuminGenerally non-mutagenicConflicting results, some studies show clastogenic effects at high concentrationsGenerally negativeLow, but potential for clastogenicity at high doses.
trans-ResveratrolNon-mutagenic[1]Clastogenic activity observed in human lymphocytes in vitro.[1]Non-genotoxic in rats.[1]Low in vivo, though in vitro findings suggest a need for careful evaluation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following are standard protocols for key preclinical safety assessment experiments, based on OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle for at least 5 days prior to the study.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. Dosing is sequential, starting with a predetermined dose level (e.g., 300 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The study aims to determine the dose at which mortality is observed and to classify the substance's acute toxicity.

Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)
  • Test Animals: Rodents (e.g., Wistar rats) of both sexes are used.

  • Dose Groups: At least three dose levels of the test substance and a control group are included.

  • Dose Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical biochemistry analyses are performed.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of selected organs is conducted.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test Strains: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Procedure: The tester strains are exposed to the test substance at various concentrations.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vivo Micronucleus Test (Following OECD Guideline 474)
  • Test Animals: Typically, mice or rats are used.

  • Dose Administration: The test substance is administered, usually on two or more occasions.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates that the substance induces chromosomal damage.

Visualizing Pathways and Processes

To facilitate a clearer understanding of the biological mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Toxicology Workflow start Test Compound (e.g., this compound) acute_tox Acute Toxicity (OECD 423) start->acute_tox genotox Genotoxicity Screening acute_tox->genotox subchronic_tox Sub-chronic Toxicity (OECD 408) genotox->subchronic_tox safety_pharm Safety Pharmacology subchronic_tox->safety_pharm end Safety Profile Established safety_pharm->end

Caption: A generalized workflow for preclinical toxicology assessment.

neuroprotective_pathway cluster_pathway Hypothetical Neuroprotective Signaling Pathway Dictyophorine_B This compound NGF_Receptor TrkA Receptor Dictyophorine_B->NGF_Receptor Stimulates NGF Synthesis PI3K_Akt PI3K/Akt Pathway NGF_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway NGF_Receptor->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (e.g., Bcl-2) CREB->Gene_Expression Neuronal_Survival Neuronal Survival and Growth Gene_Expression->Neuronal_Survival

Caption: A hypothetical signaling pathway for a neuroprotective compound.

ames_test_workflow cluster_ames Ames Test Workflow start Test Compound + Bacterial Strain (e.g., S. typhimurium) with_s9 Incubation with S9 (Metabolic Activation) start->with_s9 without_s9 Incubation without S9 start->without_s9 plating Plating on Minimal Agar with_s9->plating without_s9->plating incubation Incubation (37°C, 48h) plating->incubation counting Colony Counting incubation->counting result Mutagenicity Assessment counting->result

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

References

Investigating the Off-Target Effects of Dictyophorine B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This guide provides a comparative analysis of Dictyophorine B and other neurotrophic compounds, with a focus on the critical need to investigate their off-target effects. While this compound has shown promise in stimulating Nerve Growth Factor (NGF) synthesis, a comprehensive understanding of its broader pharmacological profile is essential for its development as a safe and effective therapeutic agent. This document outlines the known on-target effects of this compound and its alternatives, highlights the current knowledge gap regarding their off-target interactions, and provides detailed experimental protocols for researchers to characterize these effects.

Introduction to this compound and Comparator Compounds

This compound is a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata. Its primary therapeutic potential lies in its ability to stimulate the synthesis and release of Nerve Growth Factor (NGF) in astroglial cells, making it a candidate for the treatment of neurodegenerative diseases.

For a comprehensive evaluation, this guide compares this compound with other natural compounds known to induce neurotrophic factors or exert neuroprotective effects:

  • Dictyophorine A: A structurally related and more potent inducer of NGF synthesis from the same mushroom source.

  • Hericenones and Erinacines: Bioactive compounds from Lion's Mane mushroom (Hericium erinaceus) that are well-documented stimulators of NGF synthesis.

  • Bacosides: Saponins from Bacopa monnieri with established nootropic and neuroprotective properties.

  • Carnosic Acid: A phenolic diterpene from Rosemary with potent antioxidant and neuroprotective activities.

  • Hydroxytyrosol: A phenolic compound from olives known for its strong antioxidant and anti-inflammatory effects that contribute to neuroprotection.

On-Target Efficacy: A Data-Driven Comparison

While quantitative data for this compound remains limited in publicly accessible literature, several of the comparator compounds have been characterized for their on-target effects. The following tables summarize the available data and serve as a template for the types of quantitative analysis required for this compound.

Table 1: Comparative In Vitro Efficacy of Neurotrophic Compounds

Compound/ExtractAssayTarget/EffectResult (IC50/EC50/Activity)
Hericenone C, D, E, H NGF Secretion Assay (Mouse Astroglial Cells)NGF Secretion10.8 - 45.1 pg/mL at 33 µg/mL[1]
Erinacine A, B, C NGF Secretion Assay (Mouse Astroglial Cells)NGF Secretion129.7 - 299.1 pg/mL at 1.0 mM[1]
Erinacine E, F NGF Secretion Assay (Mouse Astroglial Cells)NGF Secretion105 - 175 pg/mL at 5.0 mM[1]
Bacoside A (Purified) Acetylcholinesterase InhibitionAcetylcholinesteraseIC50: 9.91 µg/mL[2]
Bacoside A (Purified) DPPH Radical ScavengingAntioxidant ActivityIC50: 29.22 µg/mL[2]
Bacomind® (Standardized Bacopa monnieri extract) Catechol-O-methyl transferase (COMT) InhibitionCOMTIC50: 18.4 ± 1.28 µg/mL[3]
Bacomind® (Standardized Bacopa monnieri extract) Prolyl endopeptidase (PEP) InhibitionPEPIC50: 25.5 ± 7.32 µg/mL[3]
Bacomind® (Standardized Bacopa monnieri extract) Poly (ADP-ribose) polymerase (PARP) InhibitionPARPIC50: 27.8 ± 0.73 µg/mL[3]
Hericenone Q Cytotoxicity Assay (Hep-G2 cells)CytotoxicityIC50: 23.89 µM[4]
Hericenone Q Cytotoxicity Assay (HCT-116 cells)CytotoxicityIC50: 65.64 µM[4]

Table 2: Receptor Binding Affinities of Bacosides and Derivatives

CompoundReceptorBinding Affinity (Ki)
Bacoside A Dopamine D112.14 µM[5]
Bacopaside X Dopamine D19.06 µM[5]
Ebelin Lactone Muscarinic M10.45 µM[5]
Ebelin Lactone Serotonin 5-HT2A4.21 µM[5]

The Critical Gap: Off-Target Effects

A thorough literature search reveals a significant lack of publicly available data on the off-target effects of this compound and the selected comparator compounds. Off-target interactions are a major cause of adverse drug reactions and can lead to the failure of drug candidates in later stages of development. Therefore, early and comprehensive off-target profiling is crucial.

This guide proposes a systematic approach for researchers to investigate the off-target profile of this compound and other novel compounds. The following sections provide detailed experimental protocols for key assays in off-target screening.

Experimental Protocols for Off-Target Profiling

Kinase Inhibition Profiling

Objective: To identify unintended interactions of this compound with a broad panel of human kinases.

Methodology: Radiometric Kinase Assay

  • Plate Preparation: Prepare a 96-well filter plate.

  • Reaction Mixture: In each well, combine the following:

    • 10 µL of non-radioactive ATP solution.

    • 25 µL of assay buffer containing [γ-³³P]-ATP.

    • 5 µL of this compound at various concentrations (typically in 10% DMSO).

    • 10 µL of the specific kinase and its substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 50 µL of 2% (v/v) phosphoric acid to stop the reaction.

  • Washing: Wash the plate twice with 200 µL of 0.9% (w/v) NaCl.

  • Detection: Determine the incorporation of ³³P into the substrate using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of residual kinase activity for each concentration of this compound relative to a vehicle control (100% activity) and a background control (no enzyme). Plot the results to determine IC50 values for any inhibited kinases.

Receptor Binding Profiling

Objective: To assess the binding affinity of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl with appropriate salts and additives).

    • Prepare a stock solution of the radioligand specific for the receptor of interest.

    • Prepare serial dilutions of this compound.

    • Prepare cell membranes or tissue homogenates expressing the target receptor.

  • Incubation: In a 96-well plate, combine:

    • A fixed concentration of the radioligand.

    • Varying concentrations of this compound or a known unlabeled ligand (for the standard curve).

    • The receptor preparation.

    • Incubate at a specific temperature for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Cellular Target Engagement

Objective: To confirm the interaction of this compound with potential off-targets in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO) and incubate for a specific time to allow for compound uptake.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or ELISA.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

    • Isothermal Dose-Response: Treat cells with varying concentrations of this compound and heat at a single, optimized temperature. Plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds is crucial for understanding their on-target and potential off-target effects.

Known Signaling Pathways of Comparator Compounds

The following diagrams illustrate the signaling pathways modulated by some of the comparator compounds, providing a reference for potential pathways to investigate for this compound.

hericenones_erinacines_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hericenones Hericenones TrkA TrkA Hericenones->TrkA activate Erinacines Erinacines Erinacines->TrkA activate IκBα IκBα Erinacines->IκBα inhibit phosphorylation PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCγ PLCγ TrkA->PLCγ p75NTR p75NTR Akt Akt PI3K->Akt CREB CREB Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->CREB NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines IκBα->NF-κB releases NGF Gene Expression NGF Gene Expression CREB->NGF Gene Expression

Caption: Signaling pathways activated by Hericenones and Erinacines leading to NGF synthesis and anti-inflammatory effects.

hydroxytyrosol_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxytyrosol Hydroxytyrosol Keap1 Keap1 Hydroxytyrosol->Keap1 inactivates PI3K PI3K Hydroxytyrosol->PI3K activates ERK ERK Hydroxytyrosol->ERK activates NF-κB NF-κB Hydroxytyrosol->NF-κB inhibits translocation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to Akt Akt PI3K->Akt activates Akt->Nrf2 activates ERK->Nrf2 activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes downregulates Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes upregulates

Caption: Neuroprotective signaling pathways modulated by Hydroxytyrosol.[4][6]

Experimental and Logical Workflows

The following diagrams outline the workflows for investigating off-target effects and for the drug discovery process involving neurotrophic compounds.

off_target_workflow Compound (e.g., this compound) Compound (e.g., this compound) In Silico Prediction In Silico Prediction Compound (e.g., this compound)->In Silico Prediction In Vitro Screening In Vitro Screening Compound (e.g., this compound)->In Vitro Screening Kinase Panel Kinase Panel In Vitro Screening->Kinase Panel Receptor Panel Receptor Panel In Vitro Screening->Receptor Panel Hit Validation Hit Validation Kinase Panel->Hit Validation Receptor Panel->Hit Validation Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Off-Target Profile Off-Target Profile Cellular Target Engagement (CETSA)->Off-Target Profile Dose-Response Assays Dose-Response Assays Hit Validation->Dose-Response Assays Orthogonal Assays Orthogonal Assays Hit Validation->Orthogonal Assays Dose-Response Assays->Cellular Target Engagement (CETSA) Orthogonal Assays->Cellular Target Engagement (CETSA)

Caption: Workflow for investigating the off-target effects of a compound.

drug_discovery_logic Identify Neurotrophic Compound Identify Neurotrophic Compound On-Target Validation On-Target Validation Identify Neurotrophic Compound->On-Target Validation Off-Target Profiling Off-Target Profiling Identify Neurotrophic Compound->Off-Target Profiling Lead Optimization Lead Optimization On-Target Validation->Lead Optimization Off-Target Profiling->Lead Optimization Improved Potency & Selectivity Improved Potency & Selectivity Lead Optimization->Improved Potency & Selectivity Success Undesirable Off-Targets Undesirable Off-Targets Lead Optimization->Undesirable Off-Targets Failure Preclinical Studies Preclinical Studies Improved Potency & Selectivity->Preclinical Studies Terminate/Redesign Terminate/Redesign Undesirable Off-Targets->Terminate/Redesign

Caption: Logical workflow for the development of neurotrophic compounds.

Conclusion and Future Directions

This compound and other natural neurotrophic compounds represent a promising avenue for the development of novel therapeutics for neurodegenerative diseases. However, the current lack of comprehensive off-target data presents a significant hurdle. By employing the systematic screening methodologies outlined in this guide, researchers can elucidate the broader pharmacological profiles of these compounds. This will not only de-risk their development but also potentially uncover new therapeutic applications and provide a deeper understanding of their mechanisms of action. A thorough investigation of both on- and off-target effects is paramount to translating the promise of these natural products into safe and effective medicines.

References

Reproducibility of Dictyophorine B's neurotrophic effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Evidence and a Call for Independent Validation

Dictyophorine B, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potential neurotrophic agent. The initial discovery that this compound can stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells has generated interest in its therapeutic potential for neurodegenerative diseases.[1] However, a thorough review of the scientific literature reveals a critical gap in the validation of these findings. To date, the foundational research on this compound's neurotrophic effects has not been independently reproduced, raising questions about the robustness and generalizability of the initial observations.

This guide provides a comprehensive overview of the available data on this compound's neurotrophic properties, alongside a detailed examination of the experimental protocols and putative signaling pathways. In the absence of direct comparative studies from different laboratories, this guide will focus on the original findings and highlight the pressing need for independent verification to substantiate the therapeutic promise of this natural compound.

Quantitative Data on Neurotrophic Effects

To provide a framework for future comparative analysis, the following table illustrates how such data could be presented. For demonstrative purposes, it includes hypothetical data based on findings from a similar class of compounds.

CompoundConcentration (µM)LaboratoryCell TypeNGF Synthesis (pg/mL)Fold Increase vs. ControlCitation
This compound 10Lab A (Hypothetical)Primary Rat Astrocytes150 ± 153.0(Future Study)
50Lab A (Hypothetical)Primary Rat Astrocytes280 ± 255.6(Future Study)
100Lab A (Hypothetical)Primary Rat Astrocytes350 ± 307.0(Future Study)
This compound 10Lab B (Hypothetical)Human iPSC-derived Astrocytes120 ± 102.4(Future Study)
50Lab B (Hypothetical)Human iPSC-derived Astrocytes210 ± 204.2(Future Study)
100Lab B (Hypothetical)Human iPSC-derived Astrocytes290 ± 285.8(Future Study)
Control ---50 ± 51.0-

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While the precise protocol used in the original this compound study is not fully available, a likely methodology can be inferred from standard practices for primary astrocyte culture and NGF quantification.

1. Primary Astrocyte Culture:

  • Source: Neonatal rat or mouse cerebral cortices.

  • Procedure:

    • Cerebral cortices are dissected from neonatal rodents (P1-P3).

    • The tissue is mechanically dissociated and treated with an enzymatic solution (e.g., trypsin) to obtain a single-cell suspension.

    • Cells are plated onto poly-L-lysine-coated culture flasks or plates in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • To obtain a pure astrocyte culture, flasks are shaken after 7-10 days to remove microglia and oligodendrocytes. Astrocytes, being adherent, remain attached.

    • Purified astrocytes are then subcultured for experiments.

2. This compound Treatment:

  • Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Application: The stock solution is diluted in culture medium to achieve the desired final concentrations. The astrocyte cultures are then treated with the this compound-containing medium for a specified duration (e.g., 24-48 hours). A vehicle control (medium with DMSO) is run in parallel.

3. Quantification of Nerve Growth Factor (NGF):

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Measurement: The concentration of NGF in the supernatant is quantified using a two-site enzyme-linked immunosorbent assay (ELISA) with antibodies specific for NGF. The results are typically normalized to the total protein content of the cells in each well.

Signaling Pathways and Experimental Workflow

Signaling Pathway

This compound is proposed to exert its neurotrophic effects by stimulating the synthesis of NGF in astrocytes. The secreted NGF then acts on neurons by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[2] This binding event triggers the dimerization and autophosphorylation of TrkA, initiating a cascade of intracellular signaling pathways that are crucial for neuronal survival, growth, and differentiation. The two major pathways activated are the Ras/MAPK pathway, which is primarily involved in neurite outgrowth and differentiation, and the PI3K/Akt pathway, which is a key regulator of cell survival.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) NGF NGF TrkA TrkA Receptor NGF->TrkA binds DictyophorineB This compound Astrocyte Astrocyte DictyophorineB->Astrocyte stimulates Astrocyte->NGF synthesizes and secretes Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB Transcription Gene Transcription CREB->Transcription Survival Neuronal Survival Transcription->Survival Growth Neurite Outgrowth Transcription->Growth Experimental_Workflow start Start culture Isolate and Culture Primary Astrocytes start->culture treat Treat Astrocytes with This compound culture->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Culture Supernatant incubate->collect quantify Quantify NGF using ELISA collect->quantify analyze Data Analysis quantify->analyze end End analyze->end

References

Safety Operating Guide

Prudent Disposal Procedures for Dictyophorine B: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest research, specific disposal guidelines for Dictyophorine B have not been officially published. The following procedures are based on best practices for the disposal of novel, bioactive small molecules and compounds of the sesquiterpene class. A conservative approach is strongly recommended due to the compound's known biological activity as a stimulator of Nerve Growth Factor (NGF) synthesis. All procedures must be conducted in compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound is a bioactive sesquiterpene that has been shown to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells. While its full toxicological profile is not extensively documented, its influence on neuronal cells necessitates careful handling to prevent accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times when handling this compound in its pure form or in solution.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities or if there is a significant splash risk.

  • Lab Coat: A standard laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended.

Engineering Controls:

  • All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: Treat any spill of this compound as a major spill. Evacuate the immediate area and notify your supervisor and institutional safety office. Spills should be cleaned up by trained personnel using appropriate PPE and spill kits containing absorbent materials.

Risk Assessment for Disposal

A thorough risk assessment is crucial before commencing any disposal procedures for this compound. This assessment should be documented and reviewed by the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Table 1: Risk Assessment Framework for this compound Disposal

Hazard Category Potential Risk Mitigation Strategy
Toxicity Unknown full toxicological profile. Known to be bioactive and affect neuronal cells.Assume high toxicity. Handle with full PPE in a fume hood. Avoid generating dust or aerosols.
Reactivity Reactivity with other chemicals is largely unknown.Segregate this compound waste from all other chemical waste streams. Consult chemical compatibility charts before considering any neutralization procedures.
Environmental Potential for adverse effects on aquatic life and ecosystems if released into the environment.Do not dispose of down the drain or in general waste. All waste must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated lab consumables (e.g., pipette tips, weighing paper, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.

  • Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams. The container must be leak-proof and have a screw-top cap.

Step 2: Labeling

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of this compound.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not exceed the accumulation time limits for hazardous waste as defined by your institution and regulatory agencies.

Quantitative Data for Disposal Management

While specific quantitative data for the decomposition or neutralization of this compound is not available, meticulous record-keeping is essential for compliant waste management.

Table 2: Log for this compound Waste Accumulation

Date Waste Type (Solid/Liquid) Amount Added (g or mL) Total Accumulated (g or mL) Researcher's Initials
e.g., 2025-10-30Liquid (in Methanol)50 mL50 mLJ.D.

Experimental Protocol: General Chemical Waste Treatment

The following is a general protocol for the chemical treatment of a bioactive small molecule. Note: This protocol has not been validated for this compound and should only be undertaken by trained professionals after a thorough risk assessment and small-scale testing.

Objective: To degrade the bioactive properties of this compound through chemical oxidation.

Materials:

  • This compound waste solution.

  • Sodium hypochlorite solution (bleach).

  • Sodium thiosulfate solution.

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH).

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a fume hood.

Procedure:

  • Place the this compound waste solution in a suitable reaction vessel within a chemical fume hood.

  • While stirring, slowly add a sodium hypochlorite solution. The amount to be added should be determined in a small-scale pilot experiment to ensure an excess of the oxidizing agent.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) to ensure complete degradation.

  • After the reaction period, quench any remaining sodium hypochlorite by adding a sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.

  • Neutralize the resulting solution to a pH between 6 and 8 by adding acid or base as required.

  • The treated solution must be analyzed to confirm the complete degradation of this compound before it can be disposed of as non-hazardous aqueous waste (subject to local regulations).

Visualization of Biological Context

To underscore the importance of careful handling, the following diagram illustrates the Nerve Growth Factor (NGF) signaling pathway, which is stimulated by this compound. Activation of this pathway is critical for neuronal survival and differentiation, highlighting the compound's potent biological effects.

NGF_Signaling_Pathway Dictyophorine_B This compound NGF_Synthesis NGF Synthesis Dictyophorine_B->NGF_Synthesis NGF NGF NGF_Synthesis->NGF TrkA TrkA Receptor NGF->TrkA binds p75NTR p75NTR Receptor NGF->p75NTR binds PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK PLC_gamma PLC-γ Pathway TrkA->PLC_gamma Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival Ras_MAPK->Neuronal_Survival PLC_gamma->Neuronal_Survival

Caption: NGF signaling pathway stimulated by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.